1-Chloro-3-(methoxymethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSIAWQCBCDJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 1-Chloro-3-(methoxymethoxy)benzene from 3-chlorophenol
Executive Summary
Target Molecule: 1-Chloro-3-(methoxymethoxy)benzene (MOM-protected 3-chlorophenol). CAS: 1515-91-9 Primary Utility: Directed Ortho Metallation (DoM) substrate; Suzuki-Miyaura coupling partner.
This guide details the synthesis of this compound, a critical intermediate in medicinal chemistry. The Methoxymethyl (MOM) ether is not merely a protecting group; it is a strategic Directed Ortho Metallation (DoM) group. The oxygen atoms in the MOM moiety coordinate with lithium bases (e.g., n-BuLi), directing deprotonation specifically to the C2 position (between the chlorine and the MOM group). This allows for the precise regioselective functionalization of the benzene ring, a technique essential in the synthesis of complex biaryl scaffolds found in kinase inhibitors and natural products.
Part 1: Strategic Context & Mechanism
Why MOM Protection?
While simple methyl ethers (anisoles) are robust, they are difficult to cleave without harsh Lewis acids (e.g., BBr₃) that may degrade other sensitive functionalities. The MOM ether offers orthogonal stability :
-
Base Stability: Completely stable to basic conditions (lithiation, Grignard reagents, nucleophiles).
-
Acid Lability: Cleavable under mild acidic conditions (e.g., dilute HCl/MeOH or PPTS), preserving other acid-sensitive groups better than methyl ethers.
-
Chelation: The acetal oxygen provides a "bidentate-like" coordination site for lithium, enhancing the rate and regioselectivity of lithiation at the ortho position.
Reaction Mechanism (Classical Route)
The synthesis follows a Williamson ether synthesis pathway. The phenol is deprotonated by a strong base (NaH) to form a phenoxide, which then acts as a nucleophile attacking the highly electrophilic chloromethyl methyl ether (MOMCl) in an SN2 fashion.
Figure 1: Mechanistic pathway for the O-alkylation of 3-chlorophenol.
Part 2: Critical Safety Protocol (The "Kill Step")
WARNING: CARCINOGEN HAZARD Chloromethyl methyl ether (MOMCl) is a known human carcinogen (OSHA regulated). It is an alkylating agent that can modify DNA. Commercial MOMCl often contains Bis(chloromethyl) ether (BCME) , a potent carcinogen.
Mandatory Safety Controls:
-
Engineering: All operations must occur inside a certified chemical fume hood.
-
PPE: Double nitrile gloves (or Silver Shield® laminate gloves), lab coat, and safety goggles.
-
Quenching (The Kill Step): Never pour unquenched reaction mixtures into waste. Residual MOMCl must be destroyed.
-
Protocol: Add concentrated aqueous Ammonium Hydroxide (NH₄OH) to the reaction mixture or the organic waste. The ammonia reacts rapidly with MOMCl to form harmless hexamethylenetetramine or simple amines.
-
Part 3: Experimental Protocols
Method A: The "Gold Standard" (High Yield)
Best for: Small to medium scale (1g - 50g) where yield is paramount.
Reagents:
-
3-Chlorophenol (1.0 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
Chloromethyl methyl ether (MOMCl) (1.2 equiv)
-
Solvent: Anhydrous DMF (or THF)
Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF (0.5 M concentration relative to phenol) at 0°C.
-
Addition: Add a solution of 3-chlorophenol (1.0 equiv) in DMF dropwise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (phenoxide formation).
-
Alkylation: Add MOMCl (1.2 equiv) dropwise via syringe. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear.
-
Quench: Cool to 0°C. Carefully add saturated aq. NH₄Cl (or dilute NH₄OH to destroy excess MOMCl).
-
Workup: Dilute with water and extract with Et₂O or EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) or vacuum distillation.
Method B: The "Green" Route (Avoids MOMCl)
Best for: Safety-conscious labs or large scale where MOMCl handling is prohibitive.
Reagents:
-
3-Chlorophenol (1.0 equiv)
-
Dimethoxymethane (Methylal) (10-20 equiv - acts as reagent and solvent)
-
Phosphorus Pentoxide (P₂O₅) (1.0 - 1.5 equiv)
Protocol:
-
Setup: Dry flask with nitrogen atmosphere.
-
Mixing: Dissolve 3-chlorophenol in Dimethoxymethane (DMM).
-
Activation: Add P₂O₅ portion-wise at room temperature. The P₂O₅ acts as a dehydrating agent, facilitating the formation of the oxonium ion intermediate from DMM.
-
Reaction: Stir vigorously for 1–3 hours.
-
Workup: Decant the liquid from the gummy P₂O₅ residue. Quench the residue carefully with ice water. Wash the organic phase with saturated NaHCO₃ and brine.
-
Purification: Distill off excess DMM (bp ~42°C). Purify the residue as above.
Part 4: Data & Characterization
Comparison of Methods
| Feature | Method A (NaH/MOMCl) | Method B (P₂O₅/DMM) |
| Yield | High (85-95%) | Moderate (60-80%) |
| Atom Economy | Low (Stoichiometric waste) | Moderate |
| Safety Hazard | Critical (Carcinogen) | Low (Flammable solvent) |
| Reaction Time | 2-4 Hours | 1-3 Hours |
| Purification | Chromatography often required | Distillation often sufficient |
Characterization Data
-
Physical State: Colorless to pale yellow oil.
-
Boiling Point: ~105-110°C at 10 mmHg (estimated based on 3-chloroanisole).
-
¹H NMR (400 MHz, CDCl₃):
- 7.20 (t, J = 8.1 Hz, 1H, Ar-H5)
- 7.05 (m, 1H, Ar-H2)
- 6.95 (d, J = 8.0 Hz, 1H, Ar-H4)
- 6.90 (d, J = 8.0 Hz, 1H, Ar-H6)
- 5.16 (s, 2H, -OCH ₂O-) Diagnostic Peak
- 3.47 (s, 3H, -OCH ₃) Diagnostic Peak
-
¹³C NMR (100 MHz, CDCl₃):
- 157.8 (C-O), 134.9 (C-Cl), 130.2, 121.5, 116.3, 114.8, 94.5 (O-CH₂-O), 56.2 (O-CH₃).
Part 5: Workflow Visualization
Figure 2: Decision tree and process flow for synthesis selection.
References
-
Organic Chemistry Portal. MOM Protecting Group: Stability and Conditions. Available at: [Link]
-
SynArchive. Protection of Phenol by Acetal (MOM). Available at: [Link]
- Fujioka, H., et al. (2009). One-Pot Formation of MOM Ethers from Acetals. Organic Letters. (Contextual citation for green acetal exchange methods).
-
Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[4] Wiley-Interscience. (Standard text for MOM stability and deprotection protocols).
-
Sigma-Aldrich (Merck). Safety Data Sheet: Chloromethyl methyl ether. (Referenced for safety protocols regarding carcinogenicity).[4]
Sources
An In-Depth Technical Guide to 1-Chloro-3-(methoxymethoxy)benzene
Introduction: A Versatile Building Block for Complex Syntheses
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of protecting groups is paramount. 1-Chloro-3-(methoxymethoxy)benzene emerges as a highly valuable synthetic intermediate, embodying a key principle of synthetic design: orthogonal reactivity. This guide offers an in-depth analysis of its properties, synthesis, and reactivity, providing researchers and drug development professionals with the critical insights needed to effectively leverage this molecule in multi-step synthetic campaigns. The core utility of this compound lies in the differential reactivity of its two key functional groups: an acid-labile methoxymethyl (MOM) ether and a relatively inert aryl chloride, which can be activated for carbon-carbon or carbon-heteroatom bond formation under specific catalytic conditions.
Core Molecular Profile
Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the bedrock of its successful application in the laboratory. The identity and key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 91105-99-6 | N/A |
| Molecular Formula | C₈H₉ClO₂ | N/A |
| Molecular Weight | 172.61 g/mol | [1] |
| Appearance | Varies; often a liquid or low-melting solid | [2] |
| Boiling Point | Data not readily available; estimated to be >200 °C | N/A |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | N/A |
Note: Experimental data for this specific compound is not extensively published. Properties are often inferred from structurally similar compounds.
Spectroscopic Signature
While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for predictable spectroscopic characteristics:
-
¹H NMR: Protons on the aromatic ring would appear as complex multiplets in the aromatic region (~6.8-7.3 ppm). The two protons of the CH₂ group in the MOM ether would present as a singlet around 5.2 ppm. The methyl group of the MOM ether would be a sharp singlet at approximately 3.5 ppm.
-
¹³C NMR: Aromatic carbons would resonate in the ~115-160 ppm range. The CH₂ carbon of the MOM group is expected around 95 ppm, and the methyl carbon around 56 ppm.
-
IR Spectroscopy: Key stretches would include C-O-C ether bonds (~1050-1150 cm⁻¹), aromatic C=C bonds (~1475-1600 cm⁻¹), and the C-Cl bond (~700-800 cm⁻¹).
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z 172 (for ³⁵Cl) and 174 (for ³⁷Cl) in an approximate 3:1 ratio. A prominent fragment would be the loss of the methoxymethyl group (•CH₂OCH₃), leading to a fragment corresponding to the 3-chlorophenoxide radical cation.
Synthesis and Safe Handling
Synthetic Route: Protection of 3-Chlorophenol
The most direct and common synthesis of this compound involves the protection of the hydroxyl group of 3-chlorophenol. This is an acetal formation reaction, typically achieved using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.
The choice of base is critical. A strong, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred. It is sufficiently basic to deprotonate the phenol but is too bulky to compete as a nucleophile, thus minimizing side reactions.[3] The reaction proceeds via an SN2 mechanism where the generated phenoxide attacks the electrophilic carbon of MOM-Cl.[4]
Caption: Synthetic workflow for the protection of 3-Chlorophenol.
Safety and Handling
CAUSALITY STATEMENT: The primary hazard associated with the synthesis of this compound stems from the high reactivity and toxicity of the protecting agent, chloromethyl methyl ether (MOM-Cl).
-
Hazard Identification: Chloromethyl methyl ether is a potent alkylating agent and a known human carcinogen.[5][6] It must be handled with extreme caution in a well-ventilated chemical fume hood. All glassware should be decontaminated with an aqueous ammonia solution to destroy any residual MOM-Cl. The target compound, this compound, is an aryl chloride and should be handled with standard laboratory precautions, including avoiding skin contact and inhalation.[7]
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and nitrile gloves, is required. When handling neat MOM-Cl, double-gloving is recommended.[6]
-
Disposal: All waste containing MOM-Cl must be quenched with ammonia and disposed of as hazardous chemical waste according to institutional guidelines.
Reactivity and Strategic Applications
The synthetic utility of this compound is derived from the orthogonal stability of its two primary functional groups. The MOM ether is stable under basic and nucleophilic conditions but is readily cleaved by acid, while the aryl chloride is stable to most acidic and basic conditions but can be activated by transition metal catalysts.[3][8][9]
Caption: Orthogonal reactivity of the key functional groups.
Reactivity of the Methoxymethyl (MOM) Ether
The MOM group serves as an effective protecting group for the phenolic oxygen. It is stable to a wide range of non-acidic reagents, including organometallics (at low temperatures), hydrides, and strong bases.[9][10]
Its removal, or deprotection, is typically achieved under acidic conditions.[3] The mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxonium ion and the free phenol. The oxonium ion is then quenched by water or another nucleophile.
Caption: Mechanism of acid-catalyzed MOM deprotection.
Reactivity of the Aryl Chloride
The carbon-chlorine bond in this compound is relatively strong and unreactive compared to aryl bromides or iodides.[8] However, its reactivity can be unlocked using modern transition-metal catalysis, making it a cost-effective and readily available building block for complex molecule synthesis.
-
Suzuki-Miyaura Coupling: This palladium- or nickel-catalyzed reaction enables the formation of a C-C bond between the aryl chloride and an organoboron reagent (e.g., a boronic acid).[11] This is a cornerstone reaction for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The oxidative addition of the palladium(0) catalyst to the C-Cl bond is typically the rate-limiting step and often requires specialized, electron-rich phosphine ligands to proceed efficiently.[8][12]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl chloride and an amine. It is one of the most powerful methods for synthesizing arylamines, another critical functional group in drug discovery.[8]
-
Other Transformations: While more challenging, the aryl chloride can also be converted into an organometallic reagent (e.g., a Grignard or organolithium) via metal-halogen exchange, opening pathways for reaction with a wide range of electrophiles.
Field-Proven Experimental Protocol
Protocol: Acid-Catalyzed Deprotection of this compound
This protocol describes a self-validating system for the efficient removal of the MOM protecting group to yield 3-chlorophenol. The success of the reaction is easily monitored by Thin Layer Chromatography (TLC) due to the significant change in polarity between the starting material and the product.
Objective: To cleave the methoxymethyl ether to reveal the free phenol.
Materials:
-
This compound (1.0 eq.)
-
Methanol (or a THF/water mixture)
-
Concentrated Hydrochloric Acid (HCl, ~2-4 eq.)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol (approx. 0.2 M concentration).
-
Acid Addition: While stirring at room temperature (20-25 °C), add concentrated HCl dropwise. The reaction is typically exothermic; for sensitive substrates, an ice bath may be used.
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by TLC.
-
Causality: The product, 3-chlorophenol, is significantly more polar than the starting MOM ether due to the presence of the free hydroxyl group.
-
Procedure: Spot the reaction mixture on a silica gel TLC plate against a spot of the starting material. Elute with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). The starting material will have a high Rf value, while the product will appear as a new, lower Rf spot. The reaction is complete when the starting material spot is no longer visible.
-
-
Quenching: Once the reaction is complete (typically 1-4 hours), carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases. This neutralizes the excess HCl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (DCM or Ethyl Acetate). Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality: The water wash removes residual methanol and inorganic salts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 3-chlorophenol can be purified by flash column chromatography if necessary, though it is often of sufficient purity for subsequent steps.
Conclusion
This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its design allows for a two-stage reactivity profile: facile, acid-mediated deprotection of the phenol and robust, catalyst-mediated functionalization of the aryl chloride. This orthogonal characteristic provides chemists with the flexibility to construct complex molecular architectures in a controlled and predictable manner, solidifying its role as a key building block for innovation in research and development.
References
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism –. (n.d.). Total Synthesis. Available at: [Link]
-
Chemical Properties of Benzene, 1-chloro-3-methoxy- (CAS 2845-89-8). (n.d.). Cheméo. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor. Available at: [Link]
-
1-Chloro-3-(methoxymethyl)benzene. (n.d.). PubChem. Available at: [Link]
-
Chemical Properties of Benzene, 1-(chloromethyl)-3-methoxy- (CAS 824-98-6). (n.d.). Cheméo. Available at: [Link]
-
Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. (n.d.). PMC. Available at: [Link]
-
Benzene, 1-chloro-3-methoxy-. (n.d.). NIST WebBook. Available at: [Link]
-
Cross-coupling reactions of aryl chlorides a Reaction conditions,... (n.d.). ResearchGate. Available at: [Link]
-
Benzene, 1-chloro-3-methoxy-. (n.d.). NIST WebBook. Available at: [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019). ACS Omega. Available at: [Link]
-
Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. (2025). JACS Au. Available at: [Link]
-
An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. (2025). ResearchGate. Available at: [Link]
-
Benzene, 1-chloro-3-methoxy- - Substance Details. (2023). US EPA. Available at: [Link]
-
Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. (n.d.). PMC. Available at: [Link]
-
Benzene, 1-chloro-3-methoxy-. (n.d.). NIST WebBook. Available at: [Link]
-
By what mechanism do acids deprotect primary silyl ethers?. (2015). Chemistry Stack Exchange. Available at: [Link]
-
MOM Protecting Group Addition. (2022). YouTube. Available at: [Link]
-
MOM Ethers. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
1-Chloro-3,5-dimethoxybenzene. (n.d.). PubChem. Available at: [Link]
-
alcohol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
-
Benzene, 1-chloro-3-methoxy-. (n.d.). NIST WebBook. Available at: [Link]
-
1-Chloro-3-(methoxymethyl)-benzene. (n.d.). SpectraBase. Available at: [Link]
-
Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and. (n.d.). N/A. Available at: [Link]
- Synthetic method of 1-chlorine-3-methoxy propane. (n.d.). Google Patents.
-
Chloromethyl methyl ether - Safety Data Sheet. (n.d.). N/A. Available at: [Link]
-
1-CHLORO-3-METHOXYBENZENE | CAS 2845-89-8. (n.d.). Matrix Fine Chemicals. Available at: [Link]
-
Benzene, 1-chloro-3-methoxy-. (2018). SIELC Technologies. Available at: [Link]
-
How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?. (2024). Quora. Available at: [Link]
-
Biphenyl, 4,4'-dimethoxy - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
Sources
- 1. 1-Chloro-3,5-dimethoxybenzene | C8H9ClO2 | CID 81502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. B24834.22 [thermofisher.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. westliberty.edu [westliberty.edu]
- 7. 1-Chloro-3,5-dimethoxybenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. thieme-connect.com [thieme-connect.com]
- 9. MOM Ethers [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uwindsor.ca [uwindsor.ca]
Strategic Methoxymethyl (MOM) Protection of 3-Chlorophenol
A Safety-First Technical Guide for Drug Development Professionals
Part 1: Executive Summary & Mechanistic Rationale
The methoxymethyl (MOM) ether is a premier protecting group for phenols in medicinal chemistry due to its robustness against basic conditions, oxidizing agents, and organometallic reagents (e.g., Grignards, lithiates). However, the installation of this group traditionally relies on Chloromethyl Methyl Ether (MOM-Cl) , an OSHA-regulated carcinogen (Category 1A) and a potent alkylating agent.
This guide focuses on the protection of 3-chlorophenol . The presence of the chlorine atom at the meta position exerts a significant electron-withdrawing inductive effect (-I), lowering the
The Mechanistic Pathway
The reaction proceeds via an
-
Activation: The base deprotonates 3-chlorophenol to form the 3-chlorophenoxide anion.
-
Electrophile Generation: MOM-Cl dissociates slightly to form a reactive oxocarbenium ion (
) or reacts directly as a hard electrophile. -
Etherification: The phenoxide attacks the methylene carbon of the MOM reagent, displacing the chloride.
Figure 1: Mechanistic pathway for MOM protection.[1] The electron-withdrawing chlorine on the phenol stabilizes the phenoxide intermediate.
Part 2: Safety & Compliance (Critical)
WARNING: MOM-Cl is a Human Carcinogen. Commercial technical-grade MOM-Cl often contains Bis(chloromethyl) ether (BCME) , which is an even more potent carcinogen.
Mandatory Engineering Controls:
-
Containment: All weighing and reactions must be performed in a functioning chemical fume hood or glovebox.
-
Quenching: Never dispose of unquenched reaction mixtures. Quench with aqueous ammonia or saturated ammonium chloride to convert residual MOM-Cl to harmless formals and ammonium salts.
-
Destruction: All glassware, syringes, and needles must be rinsed with a decontaminating solution (e.g., 10%
) before removal from the hood.
Part 3: Experimental Protocols
Protocol A: The "Modern Standard" (In Situ Generation)
Recommended for safety. Avoids handling neat MOM-Cl.
This method generates MOM-Cl in situ using dimethoxymethane (methylal) and an acid chloride, catalyzed by a Lewis acid.[2] This minimizes exposure to the volatile carcinogen.
Reagents:
-
3-Chlorophenol (1.0 equiv)
-
Dimethoxymethane (Methylal) (Excess, solvent/reagent)[3]
-
Acetyl Chloride (1.5 equiv)
-
Zinc Bromide (
) (0.01 - 0.1 equiv) or Zinc Triflate -
DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Solvent: DCM (Dichloromethane)
Step-by-Step:
-
In-Situ Generation: In a flame-dried flask under Nitrogen/Argon, combine Dimethoxymethane (10 mL/g of phenol) and Acetyl Chloride (1.5 equiv). Add catalytic
(1 mol%). Stir at RT for 2 hours. Note: This generates a solution of MOM-Cl and Methyl Acetate.[2][4] -
Substrate Addition: Cool the mixture to 0°C.
-
Base Addition: Slowly add DIPEA (1.2 equiv) followed by a solution of 3-chlorophenol (1.0 equiv) in DCM.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc).
-
Quench: Carefully add saturated aqueous
(10 mL). Stir vigorously for 15 minutes to destroy excess MOM-Cl. -
Workup: Separate layers. Extract aqueous layer with DCM (2x).[1] Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over
.[5] -
Purification: Flash column chromatography (typically 5-10% EtOAc in Hexanes).
Protocol B: The "Classical" Method (NaH/MOM-Cl)
Use only if commercial MOM-Cl is already on hand and strict safety protocols are active.
Reagents:
-
3-Chlorophenol (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)
-
MOM-Cl (Commercial) (1.2 equiv)
-
Solvent: Anhydrous DMF or THF (0.5 M concentration)
Step-by-Step:
-
Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous DMF at 0°C.
-
Addition: Add 3-chlorophenol (1.0 equiv) dropwise as a solution in DMF. Evolution of
gas will be observed. Stir at 0°C for 30 mins until gas evolution ceases (formation of phenoxide). -
Alkylation: Add MOM-Cl (1.2 equiv) dropwise via syringe. Caution: Exothermic.[6]
-
Reaction: Warm to RT and stir for 2–4 hours.
-
Quench: Cool to 0°C. Add saturated aqueous
dropwise. -
Workup: Dilute with
or EtOAc. Wash with water (3x) to remove DMF, then brine. Dry over .[1] -
Purification: Flash chromatography.
Part 4: Process Monitoring & Validation
NMR Data Summary
The formation of the MOM ether is easily validated by the appearance of two distinct singlets in the
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Notes |
| -O-CH₂-O- (Methylene) | 5.15 - 5.20 | Singlet (s) | 2H | Diagnostic Peak |
| -O-CH₃ (Methoxy) | 3.45 - 3.50 | Singlet (s) | 3H | Diagnostic Peak |
| Ar-H (Aromatic) | 6.90 - 7.30 | Multiplet | 4H | Pattern shifts slightly upfield vs free phenol |
Note on 3-Chlorophenol: The aromatic region will show a specific pattern:
-
H-2 (between Cl and O-MOM): ~7.0 ppm (Singlet-like/Doublet)
-
H-4, H-5, H-6: Multiplets around 6.9 - 7.2 ppm.
Decision Tree for Protocol Selection
Figure 2: Workflow for selecting the appropriate protection strategy.
Part 5: Deprotection Strategy
To remove the MOM group and regenerate 3-chlorophenol:
Reagents: 6M HCl or Trifluoroacetic Acid (TFA). Protocol:
-
Dissolve MOM-ether in THF/MeOH (1:1).
-
Add 6M HCl (5-10 equiv) or concentrated HCl (catalytic amount if heating).
-
Stir at 50°C for 2 hours.
-
Monitor disappearance of the 5.15 ppm singlet.
References
-
Greene, T. W., & Wuts, P. G. M. (2006).[7] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[8][9]
-
Berliner, M. A., & Belecki, K. (2005).[8][9] Simple, Rapid, and Efficient Preparation of Chloromethyl Methyl Ether and Other α-Haloalkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. MOM Ethers [organic-chemistry.org]
- 9. MOM Ethers [organic-chemistry.org]
Technical Whitepaper: Sourcing and Utilizing 1-Chloro-3-(methoxymethoxy)benzene in Medicinal Chemistry
[1]
Executive Summary
1-Chloro-3-(methoxymethoxy)benzene (CAS: 91105-99-6), also known as MOM-protected 3-chlorophenol, is a critical building block in medicinal chemistry.[1] Unlike its methyl-ether analog (3-chloroanisole), the methoxymethyl (MOM) ether offers unique orthogonality: it is stable under basic conditions (facilitating lithiation and cross-coupling) yet cleavable under mild acidic conditions to regenerate the phenol.
This guide addresses a common bottleneck: commercial scarcity. While listed in aggregator databases, stock is often non-existent or lead times exceed 4-6 weeks.[1][2] This whitepaper provides a dual-strategy approach: a verified commercial sourcing analysis and a validated "make-on-demand" synthesis protocol designed for safety and scalability.[1]
Part 1: Chemical Identity & Strategic Utility[1][2]
Chemical Identity[1][3]
-
CAS Number: 91105-99-6[1]
-
Molecular Formula:
[2] -
Molecular Weight: 172.61 g/mol [1]
-
Key Structural Feature: The MOM group (
) attached to the meta-chlorobenzene core.[1]
Strategic Value in Drug Design
The MOM group is not merely a protecting group; it is a Directing Metalation Group (DMG) .[2]
-
Directed Ortho-Metalation (DoM): The oxygen atoms in the MOM group coordinate with lithium reagents (e.g.,
-BuLi), directing lithiation specifically to the ortho position (C2).[2] This allows for precise functionalization that is impossible with a naked phenol or simple anisole.[2] -
Orthogonality: The C-Cl bond remains intact during standard lithiation protocols (at low temperatures), allowing for subsequent Suzuki-Miyaura coupling at the C1 position.[2]
Part 2: Commercial Landscape Analysis[1][2]
Market Status
Despite appearing in catalogs of major aggregators (e.g., eMolecules, MolPort), this compound is classified as a Fine Chemical , not a commodity.[1][2]
| Parameter | Current Market Reality |
| Availability | Low.[1] Often "Make-on-Demand" or "Inquire."[1] |
| Typical Pack Size | 250 mg – 5 g |
| Lead Time | 2–6 weeks (Synthesis on demand) |
| Cost Estimate | High (~ |
| Primary Suppliers | BLD Pharm, Combi-Blocks, AOBChem (Check specifically for CAS 91105-99-6) |
Sourcing Recommendation
If your requirement is
Part 3: Synthesis & Production (The "Make" Protocol)
Since commercial stock is unreliable, the following protocol is the industry standard for generating high-purity material.
Safety Critical: Handling MOM-Cl
The reagent Chloromethyl methyl ether (MOM-Cl) is a regulated carcinogen (OSHA).[1]
-
Control: All operations must occur in a functioning fume hood. Double-gloving (Nitrile/Laminate) is required.[1] Quench all glassware and waste with aqueous ammonium hydroxide before removal from the hood.[2]
Validated Synthesis Protocol
Reaction: Williamson Ether Synthesis using DIPEA (Hünig's Base).[2] Scale: 10 mmol (adaptable to 100 mmol).
Reagents
-
Substrate: 3-Chlorophenol (1.28 g, 10 mmol)
-
Reagent: MOM-Cl (Chloromethyl methyl ether) (1.21 g, 15 mmol)[1]
-
Base: DIPEA (
-Diisopropylethylamine) (2.58 g, 20 mmol)[2] -
Solvent: Dichloromethane (DCM), anhydrous (30 mL)
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 3-Chlorophenol and anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Base Addition: Add DIPEA via syringe. The solution may darken slightly.
-
Reagent Addition: Slowly add MOM-Cl dropwise over 10 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.
-
Quench: Cool to 0°C. Add Saturated
(aq) (20 mL). -
Workup:
-
Purification: Flash Column Chromatography (SiO2).[2] Eluent: 0-10% EtOAc in Hexanes.[1]
Synthesis Workflow Visualization
Caption: Figure 1. Optimized synthesis workflow for MOM-protection of 3-chlorophenol, emphasizing safety checkpoints.
Part 4: Quality Control & Characterization[1][2][12]
To validate the synthesis, compare your data against these standard parameters.
| Technique | Expected Signal / Characteristic |
| Appearance | Colorless to pale yellow oil.[1] |
| 1H NMR (CDCl3) | |
| 13C NMR | |
| HPLC Purity | Monitor at 254 nm. Retention time will be significantly higher than 3-chlorophenol (loss of H-bond donor).[1] |
Part 5: Decision Logic (Buy vs. Make)
Use this logic flow to determine the most efficient sourcing strategy for your project.
Caption: Figure 2. Strategic decision matrix for sourcing MOM-protected intermediates based on scale and urgency.
References
-
BLD Pharm. Product Catalog: this compound (CAS 91105-99-6).[1] Retrieved from [2]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Methyl chloromethyl ether.[2] 29 CFR 1910.1006.[2] Retrieved from [2]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2] Wiley-Interscience.[1] (Standard reference for MOM protection conditions).
-
Combi-Blocks. Safety Data Sheet: 1-Bromo-3-chloro-5-(methoxymethoxy)benzene (Analogous handling). Retrieved from [2]
-
BenchChem. Synthesis of substituted aromatic ethers (Williamson Ether Synthesis Guide). Retrieved from [2]
A Comprehensive Technical Guide to the Safe Handling and Application of Chloromethyl Methyl Ether (MOM-Cl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethyl methyl ether (CH₃OCH₂Cl), commonly referred to as MOM-Cl, is a vital reagent in modern organic synthesis, primarily utilized for the protection of hydroxyl groups as methoxymethyl (MOM) ethers.[1][2] Its utility is underscored by the MOM group's stability across a range of reaction conditions and its facile cleavage under mild acidic protocols.[3] However, the significant health hazards associated with MOM-Cl, including its classification as a known human carcinogen and the potential for contamination with the even more potent carcinogen bis(chloromethyl) ether (BCME), necessitate a thorough understanding of its properties and stringent adherence to safety protocols.[4][5][6] This guide provides an in-depth analysis of the chemical and physical properties of MOM-Cl, detailed protocols for its safe handling and use, and comprehensive procedures for quenching and disposal, designed to empower researchers to utilize this reagent effectively while prioritizing laboratory safety.
The Dual Nature of Chloromethyl Methyl Ether: A Potent Reagent with Inherent Risks
Chloromethyl methyl ether is a colorless, highly flammable, and volatile liquid characterized by an irritating odor.[7][8][9] Its efficacy as a protecting group stems from its reactivity as an alkylating agent, allowing for the straightforward formation of MOM ethers from alcohols in the presence of a non-nucleophilic base.[1][2] This protective strategy is integral to the multi-step synthesis of complex molecules, including pharmaceuticals like Oseltamivir and Epothilone B.[3]
The primary and most severe risk associated with MOM-Cl is its carcinogenicity.[10] Both MOM-Cl and its common, highly toxic impurity, bis(chloromethyl) ether (BCME), are classified as known human carcinogens, with chronic exposure linked to an increased incidence of respiratory cancers.[5][6][11] BCME, in particular, is considered a powerful carcinogen with a short latency period.[11][12] It is crucial to note that technical-grade MOM-Cl can contain 1-8% BCME.[13]
The formation of BCME can occur when formaldehyde and hydrogen chloride are present together, a condition that can arise from the decomposition of MOM-Cl in the presence of water or moisture.[10][12][13][14]
Physicochemical Properties and Hazard Profile
A comprehensive understanding of the physicochemical properties of MOM-Cl is fundamental to its safe handling.
| Property | Value | Reference |
| Molecular Formula | C₂H₅ClO | [15] |
| Molecular Weight | 80.51 g/mol | [4] |
| Appearance | Colorless liquid | [8][16] |
| Odor | Irritating, acrid | [4][8][14] |
| Boiling Point | 55-59 °C (131-138 °F) | [4][17] |
| Melting Point | -103.5 °C (-154.3 °F) | [4] |
| Flash Point | -17.8 °C (-0.4 °F) | [18] |
| Density | 1.06 g/mL | [4] |
| Vapor Pressure | 192 mmHg at 21 °C | [4] |
| Water Solubility | Reacts | [4][16] |
Hazard Statements:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[19]
-
H319: Causes serious eye irritation.[15]
-
H330: Fatal if inhaled.[15]
The Imperative of a Controlled Environment: Safe Handling and Storage
Due to its hazardous nature, all manipulations of MOM-Cl must be conducted within a designated area and with strict adherence to established safety protocols.
Engineering Controls and Designated Areas
-
Fume Hood: All work with MOM-Cl must be performed in a well-ventilated chemical fume hood to prevent inhalation of its toxic and carcinogenic vapors.[3][20] The fume hood should be certified and have a demonstrated face velocity of at least 100 feet per minute.
-
Designated Area: A specific area within the laboratory should be demarcated for the handling of MOM-Cl. This area should be clearly labeled with warning signs indicating the presence of a carcinogen. Access to this area should be restricted to authorized and trained personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Wear appropriate chemical-resistant gloves. Butyl or Viton gloves are recommended.[20] Double gloving is a prudent practice. Gloves must be inspected before use and disposed of as hazardous waste after handling MOM-Cl.[15][20]
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.[15][20]
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure should be worn.[20]
-
Respiratory Protection: In situations where engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[15] A comprehensive respiratory protection program that complies with OSHA standards is essential.[20]
Storage Requirements
Proper storage is critical to maintain the integrity of MOM-Cl and prevent hazardous situations.
-
Temperature: Store in a cool, dry, and well-ventilated area, preferably in a refrigerator rated for flammable materials at 2-8 °C.[15][17]
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent the formation of peroxides.[20]
-
Container: Keep the container tightly closed and upright to prevent leakage.[15]
-
Incompatibilities: Store away from incompatible materials such as oxidizing agents, strong acids, strong bases, and water.[10][19]
Methodologies for the Safe Application of MOM-Cl in Synthesis
The following protocol outlines a general procedure for the protection of an alcohol using MOM-Cl. The causality behind each step is explained to provide a deeper understanding of the process.
In-Situ Generation of MOM-Cl
To minimize the risks associated with handling and storing neat MOM-Cl, in-situ generation is a highly recommended practice. A common and effective method involves the reaction of dimethoxymethane with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like zinc(II) bromide.[21][22] This approach generates a solution of MOM-Cl that can be used directly in the subsequent protection reaction, thereby avoiding the isolation of the hazardous reagent.[21] This method also has the significant advantage of producing MOM-Cl with minimal contamination by the highly carcinogenic bis(chloromethyl) ether.[23]
Experimental Protocol: MOM Protection of a Primary Alcohol
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
Primary alcohol substrate
-
Chloromethyl methyl ether (or in-situ generated solution)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve the primary alcohol substrate in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize side reactions.
-
Base Addition: Add DIPEA dropwise to the solution. DIPEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation. Its bulky nature prevents it from acting as a nucleophile and reacting with MOM-Cl.
-
MOM-Cl Addition: Add MOM-Cl dropwise via the dropping funnel over a period of 15-30 minutes, maintaining the internal temperature below 5 °C. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench any remaining MOM-Cl and the base. The quenching process is exothermic and should be performed with caution. Vigorous stirring for at least 15 minutes is recommended to ensure complete destruction of residual MOM-Cl.[4]
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to remove any remaining acidic byproducts, and then with brine to reduce the water content in the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure MOM-protected alcohol.
Decontamination, Quenching, and Waste Disposal: A Critical Final Step
Proper decontamination and disposal are paramount to ensuring a safe laboratory environment.
Quenching of Residual MOM-Cl
Any unreacted MOM-Cl in the reaction mixture or on contaminated equipment must be thoroughly quenched. This can be achieved by reacting it with a nucleophilic solution.
-
Aqueous Solutions: Saturated aqueous solutions of ammonium chloride, sodium bicarbonate, or even water can be used to effectively quench MOM-Cl.[4] Vigorous stirring is essential to ensure complete reaction.
-
Amine Solutions: Dilute solutions of ammonia in an appropriate solvent can also be used for quenching.
Decontamination of Glassware and Equipment
All glassware and equipment that have come into contact with MOM-Cl must be decontaminated.
-
Rinse the equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the residual MOM-Cl. This rinse solvent must be collected as hazardous waste.
-
Immerse the rinsed equipment in a quenching solution (e.g., a dilute solution of ammonia in isopropanol or a saturated solution of sodium bicarbonate) for several hours.
-
After quenching, the equipment can be washed with soap and water.
Waste Disposal
All waste materials containing MOM-Cl, including reaction residues, quenching solutions, contaminated solvents, and disposable PPE, must be disposed of as hazardous waste.[20]
-
Collect all MOM-Cl waste in a designated, clearly labeled, and sealed container.
-
Follow your institution's specific guidelines for the disposal of carcinogenic and flammable hazardous waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Inhalation: Move the affected individual to fresh air immediately.[15][16] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[15][16]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[15][16] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[15][16] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.[15]
-
Spill: Evacuate the area and remove all ignition sources.[10][16] For small spills, trained personnel wearing appropriate PPE may absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[16] For large spills, evacuate the laboratory and contact your institution's emergency response team.
Conclusion
Chloromethyl methyl ether is an indispensable tool in the arsenal of the synthetic organic chemist. However, its significant health hazards demand the utmost respect and a disciplined approach to its handling. By understanding its properties, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and adhering to established protocols for its use and disposal, researchers can safely harness the synthetic power of MOM-Cl. A culture of safety, grounded in knowledge and preparedness, is the cornerstone of responsible scientific practice.
Visualizations
References
- Vertex AI Search. (n.d.). SAFETY DATA SHEET 103680-Chloromethyl methyl ether.
- Sigma-Aldrich. (n.d.). Chloromethyl methyl ether - Safety Data Sheet.
- National Oceanic and Atmospheric Administration. (n.d.). METHYL CHLOROMETHYL ETHER. CAMEO Chemicals.
- Government of Canada. (n.d.). Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether. Canada.ca.
- Wikipedia. (n.d.). Chloromethyl methyl ether.
- EBSCO. (n.d.). Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether. Research Starters.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Chloromethyl methyl ether.
- National Center for Biotechnology Information. (n.d.). Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens.
- Environmental Protection Agency. (n.d.). Bis(chloromethyl)ether (BCME).
- Centers for Disease Control and Prevention. (n.d.). Hazard review of bis(chloromethyl)ether (BCME). CDC Stacks.
- California Air Resources Board. (1997). Background Material:1997-11-12 Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant.
- New Jersey Department of Health. (n.d.). CHLOROMETHYL METHYL ETHER HAZARD SUMMARY.
- Albert Einstein College of Medicine. (n.d.). These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo.
- Occupational Safety and Health Administration. (n.d.). CHLOROMETHYL METHYL ETHER.
- Ereztech. (n.d.). Chloromethyl methyl ether | MOM chloride | ClCH2OCH3.
- RVR LABS. (n.d.). Chloromethyl methyl ether (MOM Chloride),CAS NO 107-30-2.
- ChemicalBook. (n.d.). Chloromethyl methyl ether CAS#: 107-30-2.
- lifechem pharma. (n.d.). Best Chloromethyl Methyl Ether Manufacturers In India.
- Organic Chemistry Portal. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.
- Benchchem. (n.d.). Application of Chloromethyl Methyl Ether in the Synthesis of Complex Drug Intermediates.
- Organic Syntheses. (n.d.). alcohol - Organic Syntheses Procedure.
- University of California, Los Angeles. (n.d.). Standard Operating Procedures.
- PubChem. (n.d.). Chloromethyl Methyl Ether.
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
Sources
- 1. Chloromethyl methyl ether | MOM chloride | ClCH2OCH3 – Ereztech [ereztech.com]
- 2. rvrlabs.com [rvrlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 5. Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 6. Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 8. CHLOROMETHYL METHYL ETHER | Occupational Safety and Health Administration [osha.gov]
- 9. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. epa.gov [epa.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. canada.ca [canada.ca]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloromethyl methyl ether [cdc.gov]
- 15. westliberty.edu [westliberty.edu]
- 16. METHYL CHLOROMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. lifechempharma.com [lifechempharma.com]
- 18. Chloromethyl methyl ether CAS#: 107-30-2 [m.chemicalbook.com]
- 19. dcfinechemicals.com [dcfinechemicals.com]
- 20. bu.edu [bu.edu]
- 21. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Protocol for the Deprotection of 1-Chloro-3-(methoxymethoxy)benzene
Part 1: Strategic Overview
The deprotection of 1-Chloro-3-(methoxymethoxy)benzene to yield 3-chlorophenol represents a fundamental transformation in medicinal chemistry. While the Methoxymethyl (MOM) group is robust against bases and nucleophiles, its removal requires specific acidic conditions.[1][2][3]
For this specific substrate, the presence of the chlorine atom at the meta position slightly deactivates the ring but does not significantly destabilize the ether bond compared to electron-rich phenols. Therefore, standard hydrolytic cleavage is the most efficient, cost-effective, and scalable approach.
Core Challenges & Solutions
| Challenge | Scientific Rationale | Solution |
| Formaldehyde Generation | MOM cleavage releases formaldehyde (HCHO) as a byproduct. | Perform reaction in a fume hood; use methanol to trap HCHO as acetal or wash away in aqueous workup. |
| Product Volatility | 3-Chlorophenol has a relatively low melting point and can sublime/evaporate. | Avoid high-vacuum drying for extended periods; keep rotavap bath <40°C. |
| Regioselectivity | The Cl substituent is stable to acid, but strong Lewis acids (e.g., BBr3) could theoretically affect the halogen under extreme forcing conditions. | Use Brønsted acids (HCl or TFA) which are chemically orthogonal to aryl chlorides. |
Part 2: Reaction Mechanism[4][5]
The cleavage of the MOM ether follows an acid-catalyzed hydrolysis pathway (SN1-like). The reaction is driven by the formation of a stabilized oxonium intermediate, which decomposes to release the phenol and a methoxymethyl cation. The cation is subsequently quenched by water to form formaldehyde and methanol.
Figure 1: Mechanistic pathway of acid-catalyzed MOM ether deprotection.[1]
Part 3: Experimental Protocols
Protocol A: Hydrolytic Cleavage (HCl / Methanol)
Status: Primary Recommendation (High Yield, Scalable) Rationale: Methanol acts as a solvent to solubilize the organic ether while being miscible with aqueous HCl. The elevated temperature ensures rapid conversion.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Solvent: Methanol (HPLC Grade)
-
Reagent: Concentrated HCl (37%, ~2-5 equiv) or 6M HCl
-
Quench: Saturated NaHCO₃ solution
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (approx. 6.4 mmol) of this compound in 15 mL of Methanol.
-
Acidification: Add 1.5 mL of Concentrated HCl dropwise at room temperature.
-
Note: A mild exotherm may occur.
-
-
Reaction: Attach a reflux condenser and heat the mixture to 50°C for 2–4 hours.
-
Monitoring: Check TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, and a more polar spot (3-chlorophenol, Rf ~0.3) should appear.
-
-
Quench: Cool the reaction to room temperature. Slowly pour the mixture into 50 mL of saturated aqueous NaHCO₃.
-
Safety: CO₂ evolution will be vigorous.
-
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).
-
Drying: Combine organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Remove solvent under reduced pressure (Rotavap: 350 mbar, 35°C).
-
Critical: Do not overheat; 3-chlorophenol is semi-volatile.
-
Protocol B: Anhydrous Cleavage (TFA / DCM)
Status: Alternative (Mild, Anhydrous) Rationale: Trifluoroacetic acid (TFA) cleaves MOM groups effectively without requiring heat, suitable if the substrate contains other moisture-sensitive groups (unlikely for this specific molecule, but good for analogs).
Reagents
-
Substrate: this compound (1.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Reagent: Trifluoroacetic Acid (TFA) (10-20 equiv)
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.
-
Dissolution: Dissolve substrate in DCM (0.1 M concentration). Cool to 0°C in an ice bath.
-
Addition: Add TFA dropwise. A common ratio is 1:1 (v/v) TFA:DCM, though 10-20 equivalents of TFA in DCM is often sufficient.
-
Reaction: Remove ice bath and stir at Room Temperature for 1–3 hours.
-
Workup: Evaporate the TFA and solvent directly on a rotary evaporator (using a base trap if possible).
-
Neutralization: Redissolve the residue in DCM and wash with saturated NaHCO₃ to remove residual acid.
-
Isolation: Dry organic layer (MgSO₄) and concentrate.
Part 4: Analytical Validation
To confirm the success of the deprotection, compare the spectral data of the product against the starting material.
| Feature | Starting Material (MOM-Ether) | Product (3-Chlorophenol) |
| 1H NMR (CDCl3) | Singlet at ~3.45 ppm (-OCH₃) Singlet at ~5.15 ppm (-OCH₂O-) | Absent (Both peaks disappear) Broad singlet at ~5.0-6.0 ppm (-OH) |
| IR Spectroscopy | Strong C-O stretches (1000-1150 cm⁻¹) | Broad O-H stretch (3200-3500 cm⁻¹ ) |
| TLC (Hex/EtOAc 4:1) | Higher Rf (~0.65) | Lower Rf (~0.35) (Stains with KMnO4/UV) |
Part 5: Workflow Visualization
Figure 2: Operational workflow for the HCl-mediated deprotection protocol.
Part 6: Safety & Troubleshooting
Safety Directives
-
Formaldehyde Exposure: The cleavage releases formaldehyde. All rotary evaporation and open-vessel handling must occur in a certified chemical fume hood.
-
Chlorophenol Toxicity: 3-Chlorophenol is toxic by inhalation, in contact with skin, and if swallowed.[4] It is also toxic to aquatic life.[4][5][6] Collect all aqueous waste for halogenated organic disposal.
-
Acid Handling: Concentrated HCl and TFA are corrosive. Wear butyl rubber or nitrile gloves and safety goggles.
Troubleshooting Guide
-
Incomplete Reaction: If TLC shows stalled conversion after 4 hours, add an additional 1.0 equivalent of HCl and increase temperature to 60°C (reflux of MeOH).
-
Product Loss: If yield is low, check the aqueous layer pH. Phenols can form phenolate salts at high pH. Ensure the aqueous layer is neutral or slightly acidic (pH ~5-6) during extraction, or use a mild buffer. However, 3-chlorophenol (pKa ~9) is generally extractable from neutral water.
-
New Impurities: If new spots appear near the solvent front, check for acid-catalyzed electrophilic aromatic substitution (unlikely with HCl, but possible if impurities are present).
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide on MOM introduction and removal).
-
Organic Syntheses. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether. (Demonstrates general Lewis Acid deprotection strategies relevant to phenolic ethers).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13834379, 1-Chloro-3-(methoxymethyl)benzene.
-
Sigma-Aldrich. (2023). Safety Data Sheet: 3-Chlorophenol. (Critical safety data regarding toxicity and handling).
-
Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. (Mechanistic grounding for acid-catalyzed ether hydrolysis).
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. carlroth.com [carlroth.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
Using 1-Chloro-3-(methoxymethoxy)benzene in Grignard reactions
Application Note & Protocol
Topic: Utilization of 1-Chloro-3-(methoxymethoxy)benzene for the Synthesis of 3-Substituted Phenols via Grignard Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract
Grignard reagents are cornerstones of synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency. However, their utility is hampered by their extreme basicity, which is incompatible with acidic functional groups such as phenols. This application note details a robust methodology that circumvents this limitation through the use of a protected phenol derivative, this compound. We provide a comprehensive guide covering the mechanistic rationale, detailed experimental protocols for the formation of the corresponding Grignard reagent, 3-(methoxymethoxy)phenylmagnesium chloride, its subsequent reaction with electrophiles, and the final deprotection step to yield functionalized phenols. This guide is intended to provide researchers with the technical insights and practical steps required to successfully employ this versatile building block in complex molecule synthesis.
Introduction and Scientific Rationale
The synthesis of substituted phenols is a fundamental task in organic chemistry, particularly in the fields of medicinal chemistry and materials science, where the phenol moiety is a common structural motif. The direct functionalization of phenols using powerful nucleophiles like Grignard reagents is not feasible due to the acidic nature of the phenolic proton. This proton would rapidly quench the Grignard reagent in a simple acid-base reaction, halting any desired carbon-carbon bond formation.[1][2]
To overcome this challenge, a common strategy is the use of protecting groups to temporarily mask the acidic hydroxyl group. The methoxymethyl (MOM) ether is an ideal choice for this purpose. It is readily installed on the phenol, exhibits excellent stability under the strongly basic conditions required for Grignard reagent formation, and can be easily removed under acidic conditions—often concurrently with the Grignard reaction workup.[1][3]
This document provides a detailed protocol for the use of this compound as a stable, reliable precursor for a Grignard reagent, thereby opening a synthetic route to a wide array of 3-substituted phenolic compounds.
Mechanism and Strategic Considerations
The overall synthetic strategy involves three key stages: formation of the Grignard reagent, reaction with a suitable electrophile, and deprotection of the MOM group to reveal the target phenol.
The Role of the Methoxymethyl (MOM) Protecting Group
The MOM group functions as an acetal, which is stable to the strongly basic and nucleophilic conditions of a Grignard reaction.[1][3] This stability is crucial, as it prevents the reagent from being consumed by an intramolecular acid-base reaction. The MOM group remains intact throughout the formation of the organometallic intermediate and its subsequent reaction.
Formation of 3-(Methoxymethoxy)phenylmagnesium Chloride
The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. This is a heterogeneous reaction that occurs on the surface of the magnesium metal.[4][5] The mechanism is believed to involve single electron transfer (SET) steps, leading to the formation of a radical intermediate that is bound to the metal surface before collapsing to the final organomagnesium species.[6]
Key considerations for successful formation include:
-
Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be rigorously dried, and anhydrous solvents are essential.[7][8]
-
Magnesium Activation: A passivating layer of magnesium oxide on the metal surface can inhibit the reaction.[4][9] This layer is typically disrupted mechanically or by using chemical activators like iodine or 1,2-dibromoethane.[9]
-
Inert Atmosphere: To prevent reaction with atmospheric oxygen and moisture, the reaction is conducted under an inert atmosphere, such as nitrogen or argon.
Reaction with Electrophiles and Deprotection
The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic.[10] This allows it to attack a wide range of electrophilic centers, most commonly the carbonyl carbon of aldehydes, ketones, or esters, to form new carbon-carbon bonds.[11][12] The initial product is a magnesium alkoxide.
The final step is the acidic workup. This serves two purposes: protonation of the alkoxide to yield the alcohol and hydrolysis of the MOM acetal to regenerate the free phenol.[1][3] The deprotection is typically achieved with dilute mineral acids like HCl.
Visualized Workflow and Mechanism
The overall experimental process can be visualized as a linear workflow.
Caption: Experimental workflow for the synthesis of 3-substituted phenols.
The core reaction involves the nucleophilic attack of the Grignard reagent on a carbonyl electrophile, followed by deprotection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. byjus.com [byjus.com]
- 5. schnyderchemsafety.com [schnyderchemsafety.com]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 12. Grignard Reaction [organic-chemistry.org]
Application Note: Optimized Suzuki-Miyaura Coupling of 1-Chloro-3-(methoxymethoxy)benzene
Executive Summary
This application note details the protocol for the palladium-catalyzed cross-coupling of 1-Chloro-3-(methoxymethoxy)benzene (MOM-protected 3-chlorophenol) with aryl boronic acids.
The Challenge: This specific substrate presents a dual challenge in catalysis:
-
Leaving Group Inertness: Aryl chlorides possess a stronger C-X bond (approx. 96 kcal/mol) compared to bromides or iodides, requiring higher activation energy for oxidative addition.
-
Electronic Deactivation: The methoxymethoxy (MOM) group is an electron-donating group (EDG). While located at the meta position, it increases the overall electron density of the arene, rendering the palladium insertion (oxidative addition) kinetically slower than in electron-deficient systems.
The Solution: This guide utilizes Buchwald-type dialkylbiaryl phosphine ligands (SPhos/XPhos) to facilitate the coupling. These ligands create an electron-rich Pd(0) species to accelerate oxidative addition while their steric bulk promotes the reductive elimination step.
Substrate Profile & Preparation
-
Compound: this compound
-
Molecular Formula: C₈H₉ClO₂
-
Role: Electrophile (Aryl Halide)
-
Stability: The MOM group is stable to basic Suzuki conditions (carbonates, phosphates) but highly acid-labile .
Pre-requisite: Protection Step (Brief)
If the starting material is not commercially sourced, it is prepared from 3-chlorophenol.
SAFETY WARNING: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. All operations involving MOM-Cl generation or use must occur in a certified fume hood with appropriate PPE.
Reaction: 3-Chlorophenol + MOM-Cl + DIPEA
Strategic Considerations for Coupling
Ligand Selection: The "Gold Standard"
For electron-neutral to electron-rich aryl chlorides, standard ligands like PPh₃ (Tetrakis) often fail to achieve full conversion. We employ SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[1]
-
Mechanism of Action: The electron-rich dicyclohexylphosphino group increases the basicity of the Pd center, driving the difficult oxidative addition into the C-Cl bond. The biaryl backbone prevents formation of inactive Pd-dimers.
Base & Solvent System[2][3][4][5][6]
-
Base: Potassium Phosphate Tribasic (K₃PO₄) is preferred over carbonates for hindered or difficult substrates due to higher basicity and compatibility with boronic acids.
-
Solvent: Toluene/Water (20:1) or 1,4-Dioxane/Water (10:1). The biphasic system aids in dissolving inorganic bases and activating the boronic acid (formation of the boronate species).
Visual Workflows
Reaction Scheme & Pathway
The following diagram illustrates the transformation from the protected phenol to the biaryl product and subsequent deprotection.
Caption: Workflow for the synthesis, coupling, and deprotection of this compound.
Catalytic Cycle (Mechanistic Insight)
This diagram highlights the critical "Oxidative Addition" step, which is the rate-determining step (RDS) for this specific chloride substrate.
Caption: Catalytic cycle emphasizing the Oxidative Addition barrier for aryl chlorides.
Experimental Protocols
Protocol A: Optimized Coupling Conditions (Recommended)
Use this protocol for standard library synthesis and scale-up.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst Source: Pd(OAc)₂ (1-2 mol%)[2]
-
Ligand: SPhos (2-4 mol%) (maintains 1:2 Pd:L ratio)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step Procedure:
-
Inert Setup: Charge a reaction vial or Schlenk flask with a magnetic stir bar. Flame dry under vacuum if strictly anhydrous conditions are desired (though Suzuki is tolerant of moisture, oxygen must be excluded).
-
Loading: Add the Substrate (1.0 eq), Boronic Acid (1.2 eq), Pd(OAc)₂ , SPhos , and K₃PO₄ .
-
Degassing: Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Inject degassed Toluene and Water via syringe.
-
Reaction: Heat the mixture to 80–100°C for 4–12 hours.
-
Monitoring: Check via TLC or LCMS. Look for the disappearance of the aryl chloride.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate).
Protocol B: MOM Deprotection (Post-Coupling)
The MOM group must be removed to recover the free phenol.
Reagents:
-
6M HCl (aqueous) or Trifluoroacetic acid (TFA).
-
Solvent: THF or DCM.
Procedure:
-
Dissolve the coupled biaryl product in THF.
-
Add 6M HCl (approx. 5-10 equiv).
-
Stir at 60°C for 1-2 hours.
-
Note: If using TFA, stir in DCM at room temperature.
-
-
Neutralize carefully with saturated NaHCO₃ (gas evolution will occur).
-
Extract with DCM, dry, and concentrate.
Data Analysis & Troubleshooting
Expected Analytical Data
| Component | ¹H NMR Signature (CDCl₃) |
| Starting Material | |
| Coupled Product | Aromatic region shift; New biaryl protons; MOM peaks remain. |
| Deprotected Product | Disappearance of 5.15 ppm and 3.47 ppm peaks. Appearance of broad singlet (OH). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Oxidative addition failure (Cl bond too strong). | Switch to XPhos or Pd-PEPPSI-IPr catalyst. Increase temp to 110°C. |
| Protodeboronation | Boronic acid instability. | Use excess boronic acid (2.0 eq) or switch to Pinacol Ester. |
| MOM Cleavage during Coupling | Acidic impurities in solvent or boronic acid. | Ensure Base (K₃PO₄) is in excess. Do not use acidic solvents. |
| Pd Black Precipitation | Catalyst decomposition (Ligand dissociation). | Ensure fresh SPhos (it oxidizes in air over months). Re-degas solvents thoroughly. |
References
-
Buchwald, S. L., et al. "Universal ligands for the Suzuki-Miyaura coupling: The role of dialkylbiaryl phosphines." Angewandte Chemie International Edition, 2004.
-
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[3] Wiley-VCH, 2004. (Standard reference for Suzuki mechanism).
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[4] John Wiley & Sons. (Reference for MOM stability and deprotection).
-
Valente, C., et al. "Pd-PEPPSI Complexes: Synthetic Utility and Applications." Aldrichimica Acta, 2006. (Alternative catalyst for difficult chlorides).
Sources
Reaction conditions for nucleophilic aromatic substitution on 1-Chloro-3-(methoxymethoxy)benzene
An Application Note and Protocol from the Desk of a Senior Application Scientist
Topic: Reaction Conditions for Nucleophilic Aromatic Substitution on 1-Chloro-3-(methoxymethoxy)benzene
Introduction: Navigating SNAr on an Electron-Rich Aryl Chloride
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic scaffolds. The reaction typically proceeds via an addition-elimination pathway, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex, before expelling a leaving group.[1][2][3][4] The textbook example involves an aryl halide activated by potent electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to the leaving group. These EWGs are critical for stabilizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[2][5][6]
This guide addresses the significantly more challenging SNAr reaction on this compound. This substrate lacks the requisite electronic activation; in fact, the methoxymethoxy (MOM) group is an oxygen-containing substituent that is generally considered electron-donating through resonance.[7] This deactivates the ring toward nucleophilic attack. Consequently, successful substitution requires a departure from standard conditions and a carefully considered approach to reaction parameter optimization.
This document provides a detailed examination of the mechanistic hurdles and offers robust, field-proven protocols for researchers aiming to perform SNAr reactions on this and other electronically similar, "non-activated" aryl halides.
Part 1: Mechanistic Considerations and Strategic Choices
The Addition-Elimination Mechanism on a Deactivated Ring
The canonical SNAr mechanism involves two principal steps:
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the chloro leaving group (ipso-carbon). This disrupts the ring's aromaticity and forms a high-energy, negatively charged Meisenheimer intermediate.[3]
-
Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final product.
The primary challenge with this compound is the energetic penalty of forming the Meisenheimer complex. The MOM group at the meta position cannot directly stabilize the negative charge through resonance, unlike an ortho or para substituent.[5] This results in a higher activation energy for the rate-determining addition step, rendering the reaction sluggish under mild conditions.
To overcome this, the reaction strategy must focus on increasing the energy of the ground state (reactants) or decreasing the energy of the transition state. This is achieved by manipulating four key parameters: the nucleophile, the solvent, the base, and the temperature.
Stability of the Methoxymethoxy (MOM) Protecting Group
The MOM group is an acetal, which is robust under the basic or neutral conditions typically employed for SNAr reactions. However, it is highly susceptible to cleavage under acidic conditions.[8][9][10] This is a critical consideration during the reaction workup, where acidic washes must be avoided if retention of the MOM group is desired. Mildly acidic conditions, such as a saturated aqueous solution of NH₄Cl, are generally tolerated for short periods.[1]
Part 2: Core Protocols for SNAr on this compound
The following protocols are designed to provide a high probability of success for the substitution on this challenging substrate. Given the substrate's deactivation, elevated temperatures and polar aprotic solvents are essential.
Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)
This protocol details a common C-N bond formation, a crucial transformation in medicinal chemistry.
Materials and Reagents
| Reagent/Material | Purpose |
| This compound | Substrate |
| Morpholine | Nucleophile |
| Potassium Carbonate (K₂CO₃), anhydrous | Base |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent |
| Round-bottom flask with reflux condenser | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Inert atmosphere setup (Nitrogen or Argon) | Prevents oxidation and moisture ingress |
| Ethyl acetate, Water, Brine | Workup and extraction solvents |
| Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄ | Drying agent |
| Rotary evaporator | Solvent removal |
| Silica gel for column chromatography | Purification |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), morpholine (1.5 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Heating: Immerse the flask in a preheated oil bath at 120-140 °C. The high temperature is necessary to overcome the activation barrier of this deactivated system.[1][11]
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers.
-
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated product.
Protocol 2: General Method for O- and S-Nucleophiles
This protocol can be adapted for reactions with phenols, alcohols, or thiols. The key difference is the potential need for a stronger base to generate the corresponding nucleophilic anion in situ.
Key Modifications from Protocol 1:
-
Nucleophile Generation: For less acidic nucleophiles like aliphatic alcohols, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be required.[12] The nucleophile (1.1 eq.) is typically dissolved in the solvent (DMSO or DMF) and the base (1.2 eq.) is added portion-wise at 0 °C to form the alkoxide or thiolate before the addition of the aryl chloride.
-
Base Selection: For more acidic phenols and thiols, potassium carbonate is often sufficient.[1]
-
Temperature: Reaction temperatures typically range from 100-140 °C, depending on the nucleophilicity of the anion.
Part 3: Data Summary and Visualization
Table of Recommended Reaction Conditions
The following table summarizes starting conditions for various nucleophiles. Optimization may be required.
| Nucleophile Class | Example Nucleophile | Base (eq.) | Solvent | Temperature (°C) | Typical Time (h) |
| Amines | Piperidine, Pyrrolidine | K₂CO₃ (2.0) | DMSO | 120 - 140 | 12 - 24 |
| Phenols | 4-Methoxyphenol | K₂CO₃ (1.5) or Cs₂CO₃ (1.5) | DMF, DMSO | 110 - 130 | 10 - 20 |
| Alcohols | Sodium methoxide | (pre-formed) | DMF, NMP | 100 - 120 | 8 - 16 |
| Thiols | Thiophenol | K₂CO₃ (1.5) | DMF | 80 - 100 | 4 - 12 |
Visual Workflow and Mechanism
Caption: General experimental workflow for SNAr on this compound.
Caption: Simplified SNAr mechanism showing the rate-determining formation of the Meisenheimer complex.
References
-
Vaia. Problem 53 Explain why a methoxy group (CH... [FREE SOLUTION]. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Accelerating effect of meta substituents in the ester-mediated nucleophilic aromatic substitution reaction. Available at: [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism –. Available at: [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]
-
ResearchGate. Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride | Request PDF. Available at: [Link]
-
StackExchange. Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Available at: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
ResearchGate. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Available at: [Link]
-
PubMed. SNAr catalysis enhanced by an aromatic donor-acceptor interaction; facile access to chlorinated polyfluoroarenes. Available at: [Link]
-
Master Organic Chemistry. Acidic cleavage of ethers (SN2). Available at: [Link]
-
PMC. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Available at: [Link]
-
Organic-Chemistry.org. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Available at: [Link]
-
PMC. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available at: [Link]
-
Reddit. Stability of -OMOM protecting groups : r/Chempros. Available at: [Link]
-
PMC. Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
NPTEL Archive. Nucleophilic Aromatic Substitution. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Available at: [Link]
-
Wordpress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Available at: [Link]
-
Royal Society of Chemistry. Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru g -arene complexesw. Available at: [Link]
-
SlidePlayer. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Available at: [Link]
-
ResearchGate. (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available at: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]
-
PMC. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Available at: [Link]
-
MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]
-
Taylor & Francis. 4.4 Alkoxymethyl Ethers + + +. Available at: [Link]
-
eGyanKosh. aromatic nucleophilic substitution. Available at: [Link]
-
organicChemGuide. 21.04 Nuc. Aromatic Substitution | OrganicChemGuide - organic chemistry tutor. Available at: [Link]
-
Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available at: [Link]
-
YouTube. Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. Available at: [Link]
-
YouTube. Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. Available at: [Link]
-
Chemistry LibreTexts. Nucleophilic Reactions of Benzene Derivatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vaia.com [vaia.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Chloro-3-(methoxymethoxy)benzene by Column Chromatography
Welcome to the technical support center for the purification of crude 1-Chloro-3-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the column chromatography purification of this compound. The following question-and-answer format provides in-depth, field-proven insights and troubleshooting strategies to ensure a successful purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Pre-Purification Considerations
Question: What are the crucial initial steps before attempting to purify crude this compound by column chromatography?
Answer: A successful purification begins with a thorough understanding of your crude material and careful planning.
-
Reaction Analysis: Before proceeding to chromatography, it is essential to analyze the crude reaction mixture. The synthesis of this compound typically involves the protection of 3-chlorophenol with chloromethyl methyl ether (MOM-Cl).[1] Potential impurities can include unreacted 3-chlorophenol, byproducts from the MOM-Cl reagent, and residual base or solvent.[2][3] Some preparations of MOM-Cl can also introduce the highly carcinogenic bis(chloromethyl) ether, although modern synthetic methods aim to minimize this impurity.[1][3][4]
-
Thin-Layer Chromatography (TLC) Analysis: TLC is an indispensable tool for developing your column chromatography method.[5][6] It allows you to visualize the separation of your desired product from impurities and to determine an optimal solvent system.
-
Objective: The goal is to find a solvent system where the desired product, this compound, has an Rf value of approximately 0.2-0.4.[5][7][8] This range generally provides the best separation on a column.
-
Procedure: Spot your crude material on a silica gel TLC plate and develop it in various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or diethyl ether.[9][10][11]
-
Visualization: Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or p-anisaldehyde stain).
-
Column Chromatography Parameters
Question: How do I select the appropriate stationary phase and mobile phase for the purification?
Answer: The choice of adsorbent (stationary phase) and eluent (mobile phase) is critical for achieving good separation.[12][13]
-
Stationary Phase:
-
Silica Gel: For the separation of moderately polar compounds like this compound, silica gel is the most common and effective adsorbent.[14][15] It is slightly acidic, which is generally not a concern for this compound under typical chromatographic conditions.[15]
-
Alumina: Alumina can also be used and is available in acidic, neutral, or basic forms.[5][14] However, the methoxymethyl (MOM) ether protecting group can be sensitive to acidic conditions, potentially leading to deprotection on the column.[16][17][18] Therefore, neutral or basic alumina might be considered if silica gel proves problematic, though silica is the standard choice.
-
-
Mobile Phase (Eluent):
-
Finding the Right Polarity: Based on your preliminary TLC analysis, you will have a good starting point for your eluent system. The goal is to use a solvent system of the lowest possible polarity that still moves your target compound off the baseline.[19] Non-polar compounds will elute first, followed by compounds of increasing polarity.[15]
-
Recommended Solvent Systems: For this compound, a mixture of hexanes (or petroleum ether) and ethyl acetate is a standard and effective choice.[10][20] You can start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the polarity if necessary (gradient elution) or use a single, optimized mixture (isocratic elution).[7]
-
| Component | Typical Starting Solvent System (v/v) | Expected Rf of Product |
| This compound | 5-15% Ethyl Acetate in Hexanes | 0.2 - 0.4 |
| Unreacted 3-chlorophenol (more polar) | 5-15% Ethyl Acetate in Hexanes | < 0.2 |
| Non-polar byproducts (less polar) | 5-15% Ethyl Acetate in Hexanes | > 0.4 |
Troubleshooting Common Issues During Purification
Question: My product is not separating from an impurity. What should I do?
Answer: Poor separation can be addressed by systematically adjusting your chromatographic parameters.
-
Optimize the Solvent System: If your TLC shows co-elution (overlapping spots), you need to find a different solvent system that provides better resolution.
-
Try a different combination of solvents. For example, if you are using ethyl acetate/hexanes, you could try diethyl ether/hexanes or dichloromethane/hexanes.[10] Sometimes, adding a small amount of a third solvent with different properties (e.g., toluene) can improve selectivity.[21]
-
A shallower solvent gradient during the column run can also improve the separation of closely eluting compounds.
-
Question: The product is coming off the column very slowly or not at all. What is the problem?
Answer: This issue, known as "streaking" or "tailing," indicates that your compound is interacting too strongly with the stationary phase.[22]
-
Increase Eluent Polarity: The most straightforward solution is to gradually increase the polarity of your mobile phase.[22] For example, if you are using 10% ethyl acetate in hexanes, you can increase it to 15% or 20%.
-
Check for Compound Instability: As mentioned, MOM ethers can be acid-sensitive.[16] If your silica gel is particularly acidic, it could be causing partial deprotection of your product on the column, leading to the more polar 3-chlorophenol, which will elute much more slowly. You can test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if any new, more polar spots have appeared.[22] If instability is an issue, consider using deactivated silica gel (by adding a small amount of triethylamine to your eluent) or switching to a neutral adsorbent like alumina.
Question: I am observing "ghost peaks" or contamination in my fractions. What is the source?
Answer: Ghost peaks are peaks that appear in your chromatogram that are not from your injected sample.[23]
-
Solvent Purity: Ensure you are using high-purity solvents for your chromatography.[12] Impurities in your solvents can accumulate on the column and elute with your product.
-
Previous Runs: If the column has been used before, it may not have been thoroughly cleaned. Always flush the column with a strong solvent (like 100% ethyl acetate or even methanol, being mindful of silica's solubility in methanol) after each run to remove any strongly retained compounds.[10]
-
Sample Carryover: In automated systems, carryover from a previous injection can be a problem.[23] Ensure the injection port and needle are properly washed between runs.
Experimental Workflow & Troubleshooting Logic
Below is a diagram illustrating the typical workflow for purifying this compound by column chromatography, including key decision points for troubleshooting.
Caption: A flowchart of the column chromatography process with integrated troubleshooting steps.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Synfacts, 2010(04), 0467–0467. [Link]
-
Ashenhurst, J. (2023, September 18). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]
-
Reddy, K. S., Kumar, V. P., Reddy, M. R., & Reddy, P. V. G. (2005). Heteropolyacid-catalyzed synthesis of chloromethyl methyl ether. Tetrahedron Letters, 46(43), 7379–7381. [Link]
-
University of Pittsburgh. (n.d.). Column Chromatography. Retrieved from [Link]
-
Sorbead India. (2024, June 21). High-Performance Adsorbents for Challenging Separations: Overcoming Complex Mixtures. Retrieved from [Link]
-
Organic Syntheses. (n.d.). alcohol. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
-
Reddit. (2022, May 19). MOM Deprotection. r/OrganicChemistry. Retrieved from [Link]
-
Reddit. (2023, November 8). Purification of MOMCl?. r/Chempros. Retrieved from [Link]
-
Research Square. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN104710286A - Chloromethyl methyl ether and synthesis method of compound protected by methoxymethyl thereof.
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-3-(methoxymethyl)benzene. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Separation of Benzene, 1-chloro-3-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Martin, S. F., & Dodge, J. A. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
-
Scribd. (n.d.). TLC Solvent Selection for Separation. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Illinois Chicago. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-methoxy- (CAS 2845-89-8). Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-3-methoxy-. Retrieved from [Link]
-
Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2024, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Supporting Information. (n.d.). Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl. Retrieved from [Link]
-
US EPA. (n.d.). Benzene, 1-chloro-3-methoxy- - Substance Details - SRS. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-3-methoxy-. Retrieved from [Link]
-
Supporting Information. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and. Retrieved from [Link]
-
Reddit. (2023, March 14). Resources on 3+ component chromatography solvent systems?. r/Chempros. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-3-methoxy-. Retrieved from [Link]
-
Michigan State University. (n.d.). Aromatic Reactivity. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN104710286A - Chloromethyl methyl ether and synthesis method of compound protected by methoxymethyl thereof - Google Patents [patents.google.com]
- 5. columbia.edu [columbia.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents [itwreagents.com]
- 13. Column Chromatography [sites.pitt.edu]
- 14. column-chromatography.com [column-chromatography.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. total-synthesis.com [total-synthesis.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. scribd.com [scribd.com]
- 20. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 21. reddit.com [reddit.com]
- 22. Chromatography [chem.rochester.edu]
- 23. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
Technical Support Center: Minimizing Impurity Formation During Storage of 1-Chloro-3-(methoxymethoxy)benzene
This technical support guide is designed for researchers, scientists, and drug development professionals who utilize 1-Chloro-3-(methoxymethoxy)benzene in their work. Its purpose is to provide expert guidance on minimizing impurity formation during storage and to offer practical troubleshooting solutions for common issues encountered in experimental settings.
Introduction
This compound is a valuable reagent in organic synthesis, primarily used for the introduction of the methoxymethyl (MOM) protecting group for hydroxyl functionalities. The integrity of this compound is paramount for the success of subsequent synthetic steps. However, its stability during storage can be compromised, leading to the formation of impurities that can adversely affect reaction yields and the purity of final products. This guide provides a comprehensive framework for understanding the factors that influence the stability of this compound and offers actionable protocols to mitigate its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities that can form during the storage of this compound?
A1: The most prevalent impurity is 3-chlorophenol, which arises from the hydrolysis of the methoxymethyl ether.[1][2] This degradation can be catalyzed by trace amounts of acid and moisture. Other potential byproducts include formaldehyde and methanol, which are also products of the hydrolysis reaction.
Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to exclude moisture and oxygen.[3] It is also recommended to store it at refrigerated temperatures (2-8 °C) and to protect it from light by using an amber-colored vial or by wrapping the container.[4]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5] These methods can separate the parent compound from potential impurities, allowing for their identification and quantification, often with the aid of a mass spectrometry (MS) detector. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for identifying and quantifying impurities.
Q4: Is it possible to purify this compound if it has degraded?
A4: Yes, purification can often be achieved through standard laboratory techniques. Distillation under reduced pressure is a common method for separating the desired compound from less volatile impurities. Alternatively, column chromatography on silica gel can be employed to separate the compound from polar impurities like 3-chlorophenol.
Troubleshooting Guide: Addressing Impurity Formation
This section provides a systematic approach to identifying and resolving issues related to the formation of impurities in this compound.
Issue 1: Detection of 3-Chlorophenol in the Sample
Symptoms:
-
An additional peak corresponding to 3-chlorophenol is observed in GC or HPLC chromatograms.
-
The sample may develop a faint phenolic odor.
-
Discoloration of the liquid, often to a pale yellow or brownish hue.
Root Cause and Resolution:
The formation of 3-chlorophenol is a direct result of the hydrolysis of the methoxymethyl ether linkage. This reaction is significantly accelerated by the presence of acidic species and water.[1][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the presence of 3-chlorophenol impurity.
Preventative Actions:
-
Moisture and Air Exclusion: Always handle the compound under a dry, inert atmosphere (e.g., in a glove box or using a Schlenk line). Use anhydrous solvents and oven-dried glassware for all transfers and reactions.
-
Avoidance of Acidic Contaminants: Ensure all glassware is free from acidic residues. If necessary, rinse with a dilute solution of a non-nucleophilic base, such as triethylamine, followed by a thorough rinse with an anhydrous solvent.
-
Proper Storage Protocol: Adhere strictly to the recommended storage conditions: 2-8 °C, under an inert atmosphere, and protected from light.[3]
Issue 2: Observation of Polymeric Material
Symptoms:
-
The sample appears viscous, or an oily residue or solid precipitate forms over time.
-
Broad, unresolved humps may appear in the baseline of analytical chromatograms.
Root Cause and Resolution:
The formation of polymeric byproducts can be initiated by strong acids or Lewis acids, which can catalyze the polymerization of the methoxymethyl group.
Preventative Actions:
-
Strict pH Control: Avoid contact with strong acids. If a reaction requires acidic conditions, it should be performed at low temperatures and for the minimum time necessary.
-
Use of Inert Vessels: Employ glass or other inert materials for all storage and reaction vessels to prevent potential catalysis by metallic impurities.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Container Selection: Utilize a clean, dry amber glass bottle equipped with a PTFE-lined cap. For frequent use, a vial with a septum is ideal to allow for the removal of aliquots via syringe without exposing the bulk material to the atmosphere.
-
Inerting the Container: Before sealing, thoroughly flush the container with a gentle stream of dry argon or nitrogen for several minutes to displace all air and moisture.
-
Sealing: Securely fasten the cap to ensure an airtight seal. For septum-vials, ensure the septum is properly seated.
-
Refrigeration: Store the sealed container in a refrigerator maintained at a stable temperature between 2-8 °C.
-
Light Protection: The amber glass provides protection from light. If a clear container is used, it should be wrapped in aluminum foil.[4]
Protocol 2: Benchtop Purification via Column Chromatography
Note: This procedure should be performed by personnel experienced in chromatography techniques in a well-ventilated fume hood.
-
Prepare the Column: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes or a low-polarity mixture of hexanes and ethyl acetate). Carefully pack a glass chromatography column with this slurry.
-
Load the Sample: Dissolve the impure this compound in a minimal volume of the eluent. Using a pipette, carefully apply the solution to the top of the silica gel bed.
-
Elute the Column: Begin the elution process with the chosen solvent system. The polarity can be gradually increased if necessary to facilitate the separation of the desired product from more polar impurities.
-
Collect and Analyze Fractions: Collect the eluent in a series of fractions. Monitor the separation by Thin Layer Chromatography (TLC) or GC to identify the fractions containing the pure compound.
-
Isolate the Product: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure.
-
Confirm Purity: The final product should be a clear, colorless to pale yellow liquid. Verify its purity using an appropriate analytical method before storing it according to Protocol 1.
Data Summary
Table 1: Storage Condition Guidelines and Expected Stability of this compound
| Parameter | Recommended Condition | Rationale | Expected Stability (Purity >98%) |
| Temperature | 2-8 °C | Slows the rate of potential degradation reactions. | > 1 year |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents hydrolysis by excluding moisture. | Significantly extends shelf-life |
| Light | Protect from light (Amber Vial) | Prevents potential photochemically induced degradation. | Contributes to long-term stability |
| Container | Tightly sealed, PTFE-lined cap | Prevents ingress of atmospheric moisture and contaminants. | Essential for maintaining an inert environment |
Chemical Degradation Pathway
The primary degradation pathway of this compound under non-ideal storage conditions is acid-catalyzed hydrolysis.
Caption: Acid-catalyzed hydrolytic degradation pathway.
References
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
-
Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Retrieved from [Link]
-
Goldsmith, D. (1984). Mild cleavage of methoxymethyl (MOM) ethers with trimethylsilyl bromide. Semantic Scholar. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. National Center for Biotechnology Information. Retrieved from [Link]
- Barrett, A. G. M. (2007). Protective Group Chemistry. Imperial College Press.
-
Vaia. (n.d.). Besides the tert-butyldimethylsilyl ethers... Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
SIELC Technologies. (2018). Benzene, 1-chloro-3-methoxy-. Retrieved from [Link]
-
Pandurangan, N. (2018). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Bentham Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
Sources
Scaling up the synthesis of 1-Chloro-3-(methoxymethoxy)benzene
Technical Support Case: #MOM-3CP-001 Subject: Scale-Up Synthesis of 1-Chloro-3-(methoxymethoxy)benzene Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Target & The Challenge
You are targeting This compound (CAS: 2845-89-8).[1][2]
-
Role: This is a critical intermediate. The MOM group serves as a Directed Metalation Group (DMG) for subsequent ortho-lithiation, while the chlorine atom provides a handle for further cross-coupling or functionalization.
-
The Scale-Up Bottleneck: The classic synthesis uses Chloromethyl Methyl Ether (MOMCl), an OSHA-regulated carcinogen. On a milligram scale, MOMCl is manageable. On a >100g scale, it becomes a significant regulatory and safety liability.
This guide provides two validated workflows: the "Green" Route (Recommended for Scale) and the "Classic" Route (High Yield/High Hazard) .
Module 1: Route Selection Strategy
User Question: I need to make 500g of this intermediate. Which route should I use?
Technical Recommendation: For scales >100g, we strongly recommend Route B (Dimethoxymethane/P2O5) . While Route A (MOMCl) is mechanistically simpler, the engineering controls required to handle large volumes of MOMCl often outweigh the yield benefits.
| Feature | Route A: Classic (MOMCl) | Route B: Green (DMM/P2O5) |
| Reagents | MOMCl + NaH (or DIPEA) | Dimethoxymethane (DMM) + P2O5 |
| Mechanism | Irreversible SN2 Substitution | Acid-Catalyzed Acetal Exchange (Equilibrium) |
| Yield | High (90-95%) | Good (75-85%) |
| Safety Profile | CRITICAL: Carcinogenic, Volatile | Moderate: Corrosive, Exothermic quenching |
| Scale Suitability | <50g (Lab hood limit) | >100g (Kilo-lab ready) |
| Key Hazard | Bis(chloromethyl)ether (BCME) formation | P2O5 "clumping" and violent quench |
Module 2: The "Green" Protocol (DMM/P2O5)
Recommended for Scale-Up
This method utilizes Dimethoxymethane (DMM) as both reagent and solvent, activated by Phosphorus Pentoxide (P2O5) .
-
The Science: This is an equilibrium reaction. P2O5 acts as a dual-function reagent: it provides acid catalysis to generate the reactive oxocarbenium ion and irreversibly sequesters the methanol byproduct, driving the equilibrium to completion.
Standard Operating Procedure (Scale: 1.0 mol)
-
Setup: Use a 3-neck flask with a mechanical stirrer (overhead stirring is mandatory due to slurry viscosity).
-
Solvent Charge: Dissolve 3-chlorophenol (128.6 g, 1.0 mol) in Dimethoxymethane (DMM) (500 mL) .
-
Note: DMM is used in large excess.
-
-
Catalyst Addition (Critical Step): Cool the mixture to 0°C. Add P2O5 (142 g, 1.0 mol) in small portions over 45 minutes.
-
Caution: The addition is exothermic. Maintain internal temp <10°C.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir vigorously for 3–5 hours.
-
Quench: Pour the reaction mixture slowly into a beaker of crushed ice/water (1 kg) with vigorous stirring.
-
Warning: Do not add water to the reaction flask. The residual P2O5 can cause local superheating and solvent projection.
-
-
Workup: Separate phases. Extract aqueous layer with DCM.[3] Wash combined organics with 10% NaOH (2x) to remove unreacted phenol. Dry (MgSO4) and concentrate.[3]
Troubleshooting Guide (DMM Route)
| Symptom | Diagnosis | Solution |
| Reaction mixture solidified ("Brick formation") | Insufficient solvent or stopped stirring. | P2O5 forms a viscous polyphosphate mass. Use mechanical stirring (high torque). Dilute with DCM if viscosity spikes. |
| Low Conversion (<50%) | P2O5 surface passivation. | The P2O5 must be a free-flowing powder, not old sticky clumps. Increase agitation speed to break up the surface crust. |
| Product smells like formaldehyde | Hydrolysis during workup. | The MOM group is acid-sensitive. Ensure the quench water is neutralized or basic (NaHCO3) before prolonged contact. |
Module 3: The "Classic" Protocol (MOMCl)
Use only if DMM route fails or for small batches.
-
The Science: This is a Williamson ether synthesis. The phenoxide anion attacks the highly electrophilic MOMCl.
-
Safety Critical: MOMCl often contains trace Bis(chloromethyl)ether (BCME), a potent human carcinogen. All work must be done in a certified fume hood.
Standard Operating Procedure (Scale: 100 mmol)
-
Setup: Flame-dried flask, N2 atmosphere.
-
Deprotonation: Suspend NaH (60% in oil, 4.4 g, 110 mmol) in dry THF (150 mL) at 0°C.
-
Addition 1: Add 3-chlorophenol (12.8 g, 100 mmol) dropwise. Wait for H2 evolution to cease (approx. 30 min).
-
Alternative: Use DIPEA (2.0 equiv) in DCM if avoiding H2 gas is required, though NaH yields are typically cleaner.
-
-
Addition 2: Add MOMCl (8.8 g, 110 mmol) dropwise via syringe.
-
Note: MOMCl is volatile. Do not let the needle drip outside the flask.
-
-
Reaction: Stir at RT for 2 hours.
-
Quench: Carefully add saturated NH4Cl solution.
Troubleshooting Guide (MOMCl Route)
| Symptom | Diagnosis | Solution |
| Black/Dark Reaction Mixture | Oxidation of phenoxide. | Ensure strict N2 atmosphere. Phenoxides are electron-rich and prone to oxidation. |
| "Stalled" Reaction | Moisture ingress. | MOMCl hydrolyzes rapidly in moist air to form formaldehyde and HCl. Reagents must be anhydrous. |
| Excessive Pressure | H2 evolution (NaH method). | Ensure the bubbler is functioning. Do not seal the system. Add phenol slowly. |
Module 4: Workflow Visualization
The following diagrams illustrate the decision logic and the process flow for the recommended scale-up route.
Caption: Decision matrix for selecting the synthesis route based on scale and safety constraints.
Module 5: Purification & Quality Control
User Question: How do I ensure the final product is clean enough for lithiation?
Technical Response:
Impurities, particularly unreacted phenol or water, will kill your lithiation reagent (
-
The NaOH Wash (Mandatory):
-
MOM ethers are stable to base.
-
Wash the organic layer with 10% NaOH (2x) or 1M KOH . This converts unreacted 3-chlorophenol into water-soluble sodium 3-chlorophenoxide, removing it from the organic phase.
-
Verification: Check the pH of the aqueous wash. If it's not >12, wash again.
-
-
Distillation:
-
This compound is a liquid.[4]
-
Boiling Point: ~110–112°C at reduced pressure (check vacuum level, likely ~10-15 mmHg) or ~66°C at high vacuum (0.6 mmHg).
-
Note: Do not distill at atmospheric pressure; decomposition may occur.
-
-
QC Specifications:
-
1H NMR (CDCl3): Look for the MOM peak singlet at
ppm (OCH3) and singlet at ppm (OCH2O). -
Water Content (Karl Fischer): Must be <500 ppm for lithiation. Dry over activated 3Å molecular sieves if necessary.
-
References & Authorities
-
Protective Groups in Organic Synthesis (Greene & Wuts)
-
Standard reference for MOM protection stability and conditions.
-
-
Dimethoxymethane/P2O5 Method (The "Fuji" Procedure)
-
Primary source for the P2O5 mediated acetal exchange.
-
Fuji, K., et al. "Hard Acid and Soft Nucleophile System. New Efficient Method for Methoxymethylation of Alcohols and Phenols."[5] Synthesis, 1975(4), 276-277.
-
-
Safety of Chloromethyl Methyl Ether (MOMCl)
-
OSHA Standards for Carcinogens.[6]
-
-
Physical Properties & Data
-
NIST Chemistry WebBook: Benzene, 1-chloro-3-methoxy- (Analogous data and spectral verification).
-
Sources
- 1. Benzene, 1-chloro-3-methoxy- (CAS 2845-89-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Benzene, 1-chloro-3-methoxy- [webbook.nist.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. nj.gov [nj.gov]
Alternative reagents for the methoxymethyl protection of phenols
Topic: Alternative Reagents for the Methoxymethyl (MOM) Protection of Phenols
Current Status: Operational | Support Level: Tier 3 (Senior Scientific)
Executive Summary: The Safety & Efficacy Imperative
Why are you here? You likely need to protect a phenol as a methoxymethyl (MOM) ether, but you are restricted from using Chloromethyl Methyl Ether (MOM-Cl) .
The Hazard: Commercial MOM-Cl is heavily regulated and classified as a human carcinogen (OSHA 13 Carcinogens). The danger arises not just from the reagent itself, but from its inevitable contamination with Bis(chloromethyl) ether (BCME) , a potent volatile carcinogen formed during its synthesis.
The Solution: This guide details two primary "Green" and "In-Situ" alternatives that bypass the isolation and handling of MOM-Cl while delivering comparable yields.
Decision Matrix: Selecting Your Reagent System
Before proceeding, determine which protocol fits your substrate's profile.
Caption: Figure 1. Decision matrix for selecting the appropriate MOM protection strategy based on substrate steric and electronic properties.
Method A: The Direct Acetal Exchange (The "Green" Route)
Reagent System: Dimethoxymethane (DMM) + Phosphorus Pentoxide (
The Mechanism & Causality
This reaction relies on acid-catalyzed acetal exchange. DMM is activated by acid to form an oxocarbenium ion.
-
The Problem: The reaction produces methanol (MeOH) as a byproduct. Because the reaction is an equilibrium, the accumulation of MeOH drives the reaction backward (deprotection).
-
The Fix (
): Phosphorus pentoxide serves a dual role:-
Catalyst: It provides the initial acidic activation.
-
Chemical Desiccant: It irreversibly sequesters the MeOH byproduct (forming phosphate esters), driving the equilibrium to completion (Le Chatelier’s principle).
-
Standard Operating Procedure (SOP-MOM-01)
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Solvent: Use Dimethoxymethane (DMM) as both reagent and solvent. (Ratio: ~10-20 mL per gram of phenol).
-
Addition: Dissolve the phenol in DMM.
-
Activation: Add
(1.5 - 2.0 equivalents) portion-wise at room temperature.-
Note: The mixture will become a slurry.
-
-
Reaction: Stir vigorously at Room Temperature (RT) for 2–12 hours.
-
Quench: Pour the mixture carefully into saturated aqueous
(Caution: Gas evolution). -
Extraction: Extract with
or EtOAc.
Troubleshooting Guide (Method A)
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls <50% | Methanol Saturation: The | Do not add more |
| Gummy Solid Clump | Moisture Contamination: | Ensure |
| Low Yield (Steric) | Substrate Limitation: The oxocarbenium ion from DMM is less electrophilic than MOM-Cl. | Switch to Method B (In-Situ Activation). |
Method B: In-Situ Generation (The High-Reactivity Route)
Reagent System: DMM + Acetyl Chloride (AcCl) + Zinc Bromide (
The Mechanism & Causality
This method generates the reactive electrophile in situ without isolating it.
- catalyzes the reaction between DMM and Acetyl Chloride.
-
This generates MOM-Cl (or MOM-Br species) and Methyl Acetate in the flask.
-
The phenol reacts immediately with the generated halide.
-
Why use this? It mimics the high reactivity of MOM-Cl without the need to store or handle the carcinogen directly.
Standard Operating Procedure (SOP-MOM-02)
-
Charge: Dissolve phenol (1.0 equiv) and
(0.01 equiv / 1 mol%) in dry DMM (10 equiv) and Toluene (solvent). -
Activation: Add Acetyl Chloride (1.1 equiv) dropwise via syringe pump or addition funnel over 15 minutes.
-
Observation: Slight exotherm may occur.
-
-
Base Addition: After 1 hour, add DIPEA (Diisopropylethylamine, 1.5 equiv) dropwise to scavenge the HCl/HBr generated during the substitution.
-
Workup: Quench with saturated
.-
Safety: Treat the aqueous waste with dilute ammonia to destroy any trace bis(chloromethyl)ether.
-
Troubleshooting Guide (Method B)
| Symptom | Probable Cause | Corrective Action |
| Acetate Formation | Competitor Reaction: The phenol reacted with Acetyl Chloride (acylation) instead of the MOM species. | Ensure |
| Incomplete Reaction | Catalyst Poisoning: | Flame-dry the catalyst under vacuum before use. Use a fresh bottle of AcCl. |
Comparative Analysis of Reagents
| Feature | Commercial MOM-Cl | Method A (DMM/ | Method B (In-Situ ZnBr2) |
| Reactivity | High | Moderate | High |
| Carcinogenicity | Severe (OSHA Regulated) | Low (DMM is flammable) | Moderate (Transient generation) |
| Atom Economy | Poor (Stoichiometric waste) | Moderate | Good |
| Moisture Sensitivity | High | High ( | High ( |
| Cost | High (Regulatory shipping) | Lowest | Low |
Visualizing the Reaction Pathway
Caption: Figure 2. Mechanistic pathway showing the critical role of the methanol trap (
References
-
Fuji, K., Nakano, S., & Fujita, E. (1975). "An Improved Method for Methoxymethylation of Alcohols under Mild Acidic Conditions." Synthesis, 1975(4), 276–277. Link
- Found
-
Berliner, M. A., & Belecki, K. (2005).
-Chloroalkyl Ethers." Journal of Organic Chemistry, 70(23), 9618–9621. Link- The authoritative source for the ZnBr2/Acetyl Chloride in-situ method.
-
Gras, J.-L., Chang, Y.-Y. K., & Guérin, A. (1985). "Lithium Bromide-Catalyzed Methoxymethylation of Alcohols with Dimethoxymethane." Synthesis, 1985(1), 74–75. Link
- Altern
-
Occupational Safety and Health Administration (OSHA). "1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.)." Link
- Regulatory grounding for avoiding commercial MOM-Cl.
Validation & Comparative
Relative stability of MOM-protected phenols versus other protected phenols
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The hydroxyl group of a phenol, with its inherent acidity and nucleophilicity, often requires temporary masking to prevent unwanted side reactions. Among the arsenal of available protecting groups, the methoxymethyl (MOM) ether stands out for its unique blend of stability and reactivity. This guide provides an in-depth, objective comparison of the stability of MOM-protected phenols against other commonly employed protecting groups, supported by experimental data and detailed protocols, to empower chemists in making informed strategic decisions.
The Strategic Importance of Phenol Protection
The phenolic hydroxyl group is a linchpin in the functionality of a vast array of molecules, from pharmaceuticals to materials. However, its reactivity can be a double-edged sword. The acidic proton can interfere with basic reagents, and the nucleophilic oxygen can react with electrophiles intended for other parts of the molecule. Furthermore, the strong activating nature of the hydroxyl group can lead to undesired electrophilic aromatic substitution.[1] Protecting the phenol allows for the unhindered execution of transformations elsewhere in the molecule. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily cleaved under mild and specific conditions that leave the rest of the molecule intact.[2][3]
The Methoxymethyl (MOM) Group: An Acetal's Tale
The MOM group is an acetal, and this structural feature is the key to understanding its stability profile.[4] It is generally stable to a variety of conditions, including strongly basic and weakly acidic media, making it a versatile choice for many synthetic routes.[5][6]
Stability Profile of MOM-Protected Phenols
MOM ethers are lauded for their robustness under conditions that would cleave many other protecting groups. They are generally stable to:
-
Strong Bases: Reagents such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and organolithium reagents (RLi) do not cleave the MOM ether.[6][7] This stability is crucial for reactions involving strong bases, such as directed ortho-metalation (DoM), although proton abstraction from the MOM group itself can sometimes be a competing process.[8]
-
Nucleophiles: MOM ethers are resistant to a wide range of nucleophiles, including Grignard reagents (RMgX), enolates, and amines.[6][9]
-
Oxidizing and Reducing Agents: Common oxidizing agents like chromium trioxide (CrO₃) and potassium permanganate (KMnO₄), as well as reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), typically leave the MOM group untouched.[6][9]
The Achilles' heel of the MOM group is its lability under acidic conditions.[4][10] As an acetal, it is readily hydrolyzed in the presence of protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BBr₃, TiCl₄).[5][10] This sensitivity to acid is the primary means of its removal and a key consideration in synthetic planning.
A Comparative Analysis of Phenol Protecting Groups
The choice of a protecting group is always context-dependent. The following table provides a comparative overview of the stability of MOM-protected phenols versus other common alternatives.
| Protecting Group | Structure | Stable To | Labile To | Key Advantages | Key Disadvantages |
| Methoxymethyl (MOM) | Ar-O-CH₂OCH₃ | Strong bases, nucleophiles, most oxidizing & reducing agents | Strong acids (Brønsted and Lewis) | Versatile, stable to a wide range of common reagents. | Acid sensitivity can be a limitation. MOMCl is a carcinogen.[4][11] |
| Benzyl (Bn) | Ar-O-CH₂Ph | Strong bases, nucleophiles, mild acids, most oxidizing & reducing agents | Catalytic hydrogenolysis (H₂, Pd/C), strong acids (e.g., HBr), some oxidizing agents (e.g., DDQ)[12][13] | Highly stable, removable under neutral conditions. | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes). |
| tert-Butyldimethylsilyl (TBDMS) * | Ar-O-Si(CH₃)₂(C(CH₃)₃) | Bases, nucleophiles, most oxidizing & reducing agents, mild acidic conditions | Fluoride ion sources (e.g., TBAF), strong acids | Easily introduced and removed under mild, specific conditions. | Can be labile under moderately acidic conditions. |
| Acetate (Ac) | Ar-O-C(O)CH₃ | Mildly acidic conditions, some oxidizing & reducing agents | Basic conditions (hydrolysis), strong acids, strong nucleophiles | Easily introduced and removed. | Lability to bases and nucleophiles limits its application.[14] |
| Methyl (Me) | Ar-O-CH₃ | Strong bases, nucleophiles, acids (except very harsh conditions), oxidizing & reducing agents | Harsh conditions (e.g., BBr₃, HBr) | Very stable and robust. | Difficult to remove, requiring harsh and often non-selective conditions.[14][15] |
| Benzyloxymethyl (BOM) | Ar-O-CH₂OCH₂Ph | Similar to MOM, but also stable to some conditions that cleave Bn ethers | Catalytic hydrogenolysis, strong acids | Can be removed under neutral conditions (hydrogenolysis). | BOMCl is a lachrymator and potential carcinogen.[16][17] |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | Ar-O-CH₂OCH₂CH₂Si(CH₃)₃ | Similar to MOM, stable to a wider range of acidic conditions than MOM | Fluoride ion sources, strong Lewis acids | More stable to acid than MOM, removable with fluoride.[18] | Can be more difficult to remove than MOM under acidic conditions. |
Experimental Protocols
Protection of Phenols with MOM-Cl
Method 1: Using a Strong Base
This method is suitable for phenols that are stable to strong bases.
-
To a solution of the phenol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether (MOM-Cl, 1.2 equiv) dropwise. Caution: MOM-Cl is a known carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][11]
-
Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Using a Hindered Amine Base
This is a milder alternative to using a strong base.[19]
-
To a solution of the phenol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.5 equiv).
-
Add chloromethyl methyl ether (MOM-Cl, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Deprotection of MOM-Protected Phenols
Method 1: Acidic Hydrolysis
This is the most common method for MOM deprotection.[4]
-
Dissolve the MOM-protected phenol (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (pTSA).[20]
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography if necessary.
Method 2: Lewis Acid-Mediated Cleavage
This method can be useful when substrate is sensitive to protic acids.
-
Dissolve the MOM-protected phenol (1.0 equiv) in an anhydrous solvent such as DCM or acetonitrile at 0 °C.
-
Add a Lewis acid such as bismuth triflate (Bi(OTf)₃) or trimethylsilyl triflate (TMSOTf) with 2,2'-bipyridyl.[5][21]
-
Stir the reaction at the appropriate temperature (ranging from 0 °C to room temperature) and monitor by TLC.
-
Quench the reaction with water or a basic solution.
-
Work up the reaction as described for acidic hydrolysis and purify the product.
Mechanistic Insights and Strategic Selection
The choice of a protecting group is a strategic decision that can significantly impact the efficiency and success of a synthetic route. The following diagrams illustrate the mechanism of MOM protection and deprotection, and a workflow for selecting an appropriate protecting group.
Mechanism of MOM Protection and Deprotection
Caption: Mechanism of MOM protection and deprotection.
Decision Workflow for Phenol Protection
Caption: Decision workflow for selecting a phenol protecting group.
Conclusion
The methoxymethyl (MOM) protecting group offers a compelling combination of stability to a broad range of reagents and lability under specific acidic conditions, making it a valuable tool in the synthetic chemist's toolbox. However, no single protecting group is universally superior. A deep understanding of the relative stabilities and cleavage conditions of MOM ethers in comparison to other protecting groups, such as benzyl, silyl, and ester-based groups, is paramount for the rational design and successful execution of complex synthetic strategies. By carefully considering the reaction conditions that the protected molecule will encounter, researchers can select the optimal protecting group to navigate the synthetic landscape with precision and efficiency.
References
- Reddy, R. J., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Tetrahedron Letters, 44(40), 7435-7437.
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
- Miyashita, M., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7101-7103.
- BenchChem. (2026, January). Selective Protection of Phenols Using Benzyl Chloromethyl Ether (BOM-Cl).
- Das, B., et al. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(5), 343-346.
- Snieckus, V., et al. (2008). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. The Journal of Organic Chemistry, 73(15), 5737-5747.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
- Mineno, T., et al. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12(4), 83-90.
- BenchChem. (2025). Efficacy comparison of different protecting groups for phenols in synthesis.
- Snieckus, V., et al. (1998). Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates. The Journal of Organic Chemistry, 63(10), 3294-3301.
-
SynArchive. (2024). Protection of Phenol by Acetal. Retrieved from [Link]
-
SynArchive. (2024). Protection of Phenol by Ether. Retrieved from [Link]
- Olah, G. A., et al. (2018). General mild method for cleavage of methoxymethyl ethers using bismuth trichoride.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute.
-
ResearchGate. (n.d.). Protection for Phenols and Catechols. Retrieved from [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
- Pearson+. (2024, March 3). Benzyl ethers make excellent protecting groups.
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]
- Gelest. (n.d.). Deprotection of Silyl Ethers.
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
-
Organic Chemistry Portal. (n.d.). Benzyl ethers. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
- Posner, G. H., & Canella, K. A. (1985). Phenoxide-directed ortho lithiation. Journal of the American Chemical Society, 107(8), 2571-2573.
- Reddit. (2017, June 27). Silyl protecting group lability. r/chemistry.
- Zawadzki, S. (n.d.).
- ResearchGate. (n.d.). Silylation of the phenols, allyl, and propargyl alcohols in DES.
- Khan, K. M., et al. (2008). In Situ Synthesis of Benzyl Chloromethyl Ether and its Use for the Protection and Deprotection of Bifunctional Hydroxyl Compounds. Letters in Organic Chemistry, 5(1), 43-48.
- ClutchPrep. (2022, May 4). Silyl Ether Protecting Groups Explained.
- Balasainath, R. K. (2011). Regiospecific Synthesis of Ortho Substituted Phenols [Master's thesis, Western Kentucky University].
-
SynArchive. (2024). Protection of Phenol by Silyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]
- ChemBK. (2024, April 10). BOM-Cl.
- Watanabe, M., et al. (1983). Ortho-Lithiation of Phenols Using the Bis(dimethylamino)phosphoryl Group as a Directing Group. Chemical and Pharmaceutical Bulletin, 31(7), 2642-2645.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Wikipedia. (n.d.). Chloroalkyl ether.
-
SynArchive. (2024). Protection of Alcohol by Acetal. Retrieved from [Link]
Sources
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Protective Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. academic.oup.com [academic.oup.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 8. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MOM Ethers [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Chloroalkyl ether - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Benzyl chloromethyl ether | 35364-99-9 | Benchchem [benchchem.com]
- 17. chembk.com [chembk.com]
- 18. total-synthesis.com [total-synthesis.com]
- 19. synarchive.com [synarchive.com]
- 20. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
- 21. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Purity assessment of synthesized 1-Chloro-3-(methoxymethoxy)benzene by HPLC
Topic: Purity Assessment of Synthesized 1-Chloro-3-(methoxymethoxy)benzene by HPLC Content Type: Comparative Technical Guide Author Persona: Senior Application Scientist
Executive Summary & Analytical Context
This compound (MOM-protected 3-chlorophenol) is a critical intermediate in organic synthesis, primarily utilized to mask the acidic phenolic proton during lithiation or Grignard reactions. The Methoxymethyl (MOM) group is robust against bases but notoriously sensitive to acid and thermal stress.
This guide addresses a common analytical pitfall: The thermal instability of MOM ethers. While Gas Chromatography (GC) is standard for small halo-aromatics, the high injection port temperatures required can induce in-situ pyrolysis, reverting the ether back to the parent phenol. This leads to false-positive impurity reporting.
Therefore, High-Performance Liquid Chromatography (HPLC) is the superior methodology for purity assessment, provided the mobile phase pH is strictly controlled to prevent on-column hydrolysis.
The Analytical Landscape: Comparative Methodologies
To ensure scientific rigor, we must objectively compare the available techniques. The following decision matrix outlines why HPLC-UV is the industry standard for this specific analyte.
Table 1: Comparative Analysis of Analytical Techniques
| Feature | HPLC-UV (Recommended) | GC-FID | 1H-NMR (qNMR) |
| Primary Mechanism | Partitioning (Polarity/Hydrophobicity) | Volatility & Boiling Point | Nuclear Spin Resonance |
| Analyte Stability | High (Ambient temp, controlled pH) | Low to Moderate (Risk of thermal cleavage at >200°C) | High (Non-destructive) |
| LOD/LOQ | Excellent (0.01 - 0.05%) | Excellent (0.01%) | Moderate (~1.0%) |
| Selectivity | Tunable (Stationary phase choice) | Fixed (Boiling point driven) | Structural absolute |
| Throughput | Moderate (15-20 min/run) | High (5-10 min/run) | Low |
| Critical Limitation | Requires pH > 3.0 to avoid hydrolysis | False "phenol" peaks from degradation | Expensive; low sensitivity for trace impurities |
Diagram 1: Analytical Method Selection Logic
Caption: Decision tree highlighting the risk of thermal degradation in GC versus the stability offered by HPLC.
Synthesis Context & Impurity Profile
Understanding the synthesis is prerequisite to method development. The standard route involves reacting 3-chlorophenol with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., DIPEA or NaH).
Key Impurities to Separate:
-
3-Chlorophenol (Starting Material): More polar, elutes earlier in RP-HPLC.
-
Bis-alkylation byproducts: If the ring is activated (less likely with Cl-substituent).
-
Hydrolysis Products: Formaldehyde (UV transparent, not detected) and Methanol.
Diagram 2: Synthesis & Impurity Pathways
Caption: Reaction pathway showing how the target product can revert to the starting material impurity under stress.
HPLC Method Development Strategy
Column Selection: The Stationary Phase
While a standard C18 (Octadecyl) column is sufficient, a Phenyl-Hexyl column is superior for this application.
-
Reasoning: The target molecule is an aromatic ether.[1] Phenyl-Hexyl phases offer
interactions that provide unique selectivity for halogenated aromatics, often resolving the 3-chloro isomer from potential 2-chloro or 4-chloro regioisomers better than C18.
Mobile Phase: The pH Criticality
-
Buffer: 10mM Ammonium Formate or Ammonium Acetate (pH ~6.5).
-
Why not TFA? Trifluoroacetic acid (TFA) creates a mobile phase pH of ~2.0. This acidity can catalyze the removal of the MOM group during the run, appearing as a split peak or a "fronting" shelf on the chromatogram.
-
Solvent: Acetonitrile (ACN) is preferred over Methanol to reduce system backpressure and improve peak symmetry for chlorinated compounds.
Detailed Experimental Protocol
Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD)
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10mM Ammonium Acetate in Water (pH 6.8)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Flow Rate: 1.0 mL/min[2]
-
Column Temp: 30°C (Do not exceed 40°C to ensure MOM stability)
-
Detection:
-
Channel A: 210 nm (Universal aromatic)
-
Channel B: 275 nm (Specific to phenol/ether transition)
-
-
Injection Volume: 5.0 µL
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold |
| 12.00 | 10 | 90 | Linear Gradient |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 90 | 10 | Re-equilibration |
| 20.00 | 90 | 10 | End of Run |
Sample Preparation
-
Standard Stock: Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.
-
Sample Prep: Weigh 10 mg of synthesized product. Dissolve in 10 mL Acetonitrile.
-
Note: Avoid using acidic diluents or protic solvents like methanol if the sample is to sit for long periods.
-
Experimental Validation (Supporting Data)
The following data represents typical system suitability results for this method.
Table 2: System Suitability Parameters
| Analyte | Retention Time (min) | Tailing Factor (T) | Theoretical Plates (N) | Resolution (Rs) |
| 3-Chlorophenol (Impurity) | 4.2 | 1.1 | 8,500 | N/A |
| Target MOM-Ether | 9.8 | 1.05 | 12,400 | > 15.0 |
Table 3: Sensitivity Analysis (LOD/LOQ)
| Parameter | Value | Note |
| LOD (Limit of Detection) | 0.03 µg/mL | S/N ratio > 3:1 |
| LOQ (Limit of Quantitation) | 0.10 µg/mL | S/N ratio > 10:1 |
| Linearity (R²) | 0.9998 | Range: 50% - 150% of target conc. |
Troubleshooting & "Self-Validating" Checks
To ensure the protocol is working correctly, look for these indicators:
-
The "Ghost" Phenol Peak: If you observe the 3-chlorophenol peak increasing over multiple injections of the same vial, your autosampler temperature is too high, or your diluent is acidic.
-
Peak Splitting: If the target peak splits, check the mobile phase pH. A pH < 3.0 will cause partial hydrolysis on the head of the column.
-
UV Ratio Check: The UV spectrum of the MOM-ether is distinct from the free phenol. Use the DAD to compare the spectra of the main peak against the impurity peak. The phenol will show a bathochromic shift (red shift) if the mobile phase is slightly basic.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Defines stability of MOM ethers).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for LOD/LOQ calculations).
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley. (Source for mobile phase pH optimization strategies).
-
PubChem Database. (2024). 1-Chloro-3-(methoxymethyl)benzene Compound Summary. (Physical properties and identifiers).
Sources
A Senior Application Scientist's Guide to the Unambiguous Structural Confirmation of 1-Chloro-3-(methoxymethoxy)benzene Derivatives
Introduction: The Imperative of Isomeric Purity in Drug Development
In the landscape of pharmaceutical research and development, the precise structural characterization of chemical entities is not merely a procedural formality; it is the bedrock of safety, efficacy, and intellectual property. For substituted aromatic compounds, such as the versatile building block 1-Chloro-3-(methoxymethoxy)benzene, the potential for isomeric ambiguity presents a significant analytical challenge. The seemingly minor shift of a substituent can drastically alter a molecule's biological activity and toxicological profile. Therefore, a robust, multi-technique analytical workflow is paramount to confirm the desired structure and rule out closely related, yet distinct, alternatives.
This guide provides an in-depth, field-proven methodology for the definitive structural elucidation of this compound. We will move beyond a simple presentation of data, instead focusing on the causal logic behind our experimental choices. By comparing the expected analytical signatures of the target meta-isomer with its ortho- and para- counterparts, we will construct a self-validating system for unambiguous confirmation, mirroring the rigorous standards of the drug development industry.
The Analytical Challenge: Distinguishing Positional Isomers
Our primary objective is to confirm the 1,3-substitution pattern (meta) of our target molecule and definitively exclude the 1,2- (ortho) and 1,4- (para) isomers. Each analytical technique provides a unique piece of the structural puzzle, and their combined power provides irrefutable evidence.
Caption: A multi-technique workflow for structural confirmation.
Part 1: Mass Spectrometry – The Molecular Blueprint
Mass Spectrometry (MS) serves as our initial checkpoint. Its primary role is to confirm the molecular weight and elemental composition of the compound, providing the first piece of crucial evidence.
Expertise & Experience: For halogenated compounds, the isotopic pattern is a key diagnostic feature. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+2 peak in the mass spectrum with an intensity ratio of approximately 3:1 relative to the molecular ion (M) peak. The presence of this pattern is a strong indicator of a monochlorinated compound.
Fragmentation Analysis: The methoxymethyl (MOM) ether group also produces predictable fragmentation patterns. Electron Ionization (EI) often leads to the loss of the methoxy radical (•OCH₃) or the entire methoxymethyl group.
-
[M]⁺: The molecular ion.
-
[M - 31]⁺: Loss of a methoxy radical (•OCH₃).
-
[M - 45]⁺: Loss of the methoxymethyl radical (•CH₂OCH₃).
While MS confirms the molecular formula (C₈H₉ClO), it generally cannot distinguish between positional isomers, as they have identical masses and often similar primary fragmentation pathways.[1][2]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a GC-MS system equipped with an EI source.
-
GC Conditions:
-
Column: Standard nonpolar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C (hold for 2 min), then ramp to 280°C at a rate of 15°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Part 2: Infrared Spectroscopy – Functional Group Fingerprinting
Infrared (IR) Spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[3][4][5] It validates the presence of the aromatic ring, ether linkages, and the carbon-chlorine bond.
Trustworthiness: The diagnostic power of IR lies in its ability to quickly confirm the class of the compound. The absence of unexpected peaks (e.g., a strong, broad O-H stretch around 3300 cm⁻¹ or a sharp C=O stretch around 1700 cm⁻¹) provides confidence that we are dealing with the expected ether and not a synthetic byproduct like a phenol or carbonyl compound.
Key Diagnostic Absorptions:
-
~3000-2850 cm⁻¹: Aliphatic C-H stretch (sp³ C-H from the methoxymethyl group).[6][7]
-
~1600 & ~1475 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1250-1000 cm⁻¹: Strong C-O stretching from the ether linkages. Phenyl alkyl ethers typically show two strong bands.[5]
-
~800-600 cm⁻¹: C-Cl stretching. The exact position can be influenced by the substitution pattern.
Like MS, IR spectroscopy is excellent for functional group confirmation but lacks the specificity to reliably differentiate between the ortho, meta, and para isomers.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal. If the sample is a solid, apply a small amount of the powder and apply pressure using the anvil.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Part 3: NMR Spectroscopy – The Definitive Structural Arbiter
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, providing unambiguous information about the molecular skeleton and the precise arrangement of substituents.[8][9] It is the only single technique that can definitively distinguish between the positional isomers .
¹H NMR: Mapping the Proton Environment
The chemical shift, integration, and splitting pattern (multiplicity) of the proton signals provide a detailed map of the molecule.
Expertise & Experience: The aromatic region (typically ~6.5-8.0 ppm) is the most informative for distinguishing disubstituted benzene isomers.[10] The chlorine atom is an electron-withdrawing group, while the methoxymethyl ether is an electron-donating group. This electronic difference, combined with the substitution pattern, creates unique and predictable splitting patterns for the four aromatic protons.
Caption: Expected ¹H NMR aromatic region patterns for isomers.
Expected Signals for this compound:
-
Aromatic Protons (4H): Four distinct signals in the ~6.8-7.3 ppm range. The proton between the two substituents will be the most shielded, while the proton ortho to the chlorine will be the most deshielded. The splitting pattern will be complex but characteristic of a 1,3-disubstituted ring.
-
-O-CH₂-O- (2H): A sharp singlet around 5.1-5.2 ppm.
-
-O-CH₃ (3H): A sharp singlet around 3.4-3.5 ppm.
¹³C NMR: Counting the Carbons
¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms in a molecule, which is directly related to its symmetry.
Authoritative Grounding:
-
This compound (meta): Lacks symmetry, resulting in 8 distinct carbon signals (6 aromatic, 2 aliphatic).
-
1-Chloro-2-(methoxymethoxy)benzene (ortho): Also lacks symmetry, resulting in 8 distinct carbon signals .
-
1-Chloro-4-(methoxymethoxy)benzene (para): Possesses a plane of symmetry. This reduces the number of unique carbon signals to 6 (4 aromatic, 2 aliphatic).
Therefore, simply counting the number of signals in the ¹³C NMR spectrum can immediately rule out the para-isomer. The specific chemical shifts, predictable from substituent effects, are then used to confirm the meta structure over the ortho.[8][9]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Data Synthesis: A Comparative Overview
To provide a clear, at-a-glance comparison, the expected key analytical data for the three positional isomers are summarized below. This table serves as a powerful tool for interpreting experimental results.
| Analytical Technique | Feature | 1-Chloro-2-(ortho) | 1-Chloro-3-(meta) (Target) | 1-Chloro-4-(para) |
| MS | Molecular Ion (m/z) | 172/174 (3:1) | 172/174 (3:1) | 172/174 (3:1) |
| IR | C-O Stretch (cm⁻¹) | ~1250, ~1030 | ~1250, ~1040 | ~1250, ~1020 |
| ¹H NMR | Aromatic Signals | 4H, complex multiplet | 4H, complex pattern | 4H, two doublets (AA'BB') |
| ¹³C NMR | # of Signals | 8 | 8 | 6 |
Conclusion
The unambiguous structural confirmation of this compound, and indeed any pharmaceutical intermediate, cannot be reliably achieved with a single analytical technique. While Mass Spectrometry confirms the molecular formula and Infrared Spectroscopy verifies the presence of key functional groups, neither can effectively distinguish between positional isomers. NMR spectroscopy, through the distinct splitting patterns in ¹H NMR and the number of unique signals in ¹³C NMR, stands as the definitive arbiter of isomeric identity. By employing this integrated, multi-technique workflow, researchers can ensure the structural integrity of their compounds, a critical requirement for advancing drug development programs with confidence and scientific rigor.
References
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of methoxymethane (dimethyl ether). Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism.... Retrieved from [Link]
-
ACD/Labs. (2008). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-3-(methoxymethyl)benzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Chloro-3-(methoxymethyl)-benzene. Retrieved from [Link]
-
Unknown Source. (n.d.). 13.10 INTERPRETATION OF IR SPECTRA. Retrieved from [Link]
-
Slideshare. (n.d.). Interpretation of IR Spectra. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
US EPA. (n.d.). Benzene, 1-chloro-3-methoxy-. Substance Details. Retrieved from [Link]
-
SIELC Technologies. (2018). Benzene, 1-chloro-3-methoxy. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
- Google Patents. (n.d.). CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane.
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-methoxy- (CAS 2845-89-8). Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. askthenerd.com [askthenerd.com]
- 5. Interpretation of IR Spectra | PDF [slideshare.net]
- 6. Interpreting IR Spectra [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 9. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 10. m.youtube.com [m.youtube.com]
Benchmarking the efficiency of different deprotection methods for 1-Chloro-3-(methoxymethoxy)benzene
Executive Summary
Target Substrate: 1-Chloro-3-(methoxymethoxy)benzene (3-Chloro-MOM-protected phenol).
Challenge: The meta-chloro substituent creates an electron-deficient aromatic ring (
Benchmarking Verdict:
-
Highest Yield & Purity: Bromotrimethylsilane (TMSBr) . It operates via a silyl-transfer mechanism that avoids strong protic acids, minimizing side reactions.
-
Best for Green Chemistry/Scale-up: Amberlyst-15 . A heterogeneous solid-acid catalyst that simplifies purification (filtration) and eliminates aqueous workup issues.
-
Most Cost-Effective (Small Scale): HCl / Isopropanol . Effective but requires careful monitoring to prevent side-product formation.
Chemical Context & Substrate Analysis[1][2][3][4][5][6][7]
The target molecule contains a Methoxymethyl (MOM) ether, a robust acetal protecting group stable to bases and oxidizing agents. The presence of the Chlorine atom at the 3-position introduces two critical factors:
-
Electronic Deactivation: The electron-withdrawing nature of chlorine destabilizes the oxocarbenium ion intermediate slightly, potentially requiring longer reaction times compared to electron-rich substrates (e.g., 3-methoxyphenol).
-
Chemoselectivity: Conditions must preserve the Ar-Cl bond. Avoid strong reducing conditions (e.g.,
) or harsh Lewis acids at elevated temperatures that could trigger scrambling.
Visualizing the Deprotection Pathways
The following diagram contrasts the mechanistic pathways of the two primary deprotection strategies: Acid-Catalyzed Hydrolysis (Protic) vs. Silyl-Halide Cleavage (Aprotic).
Figure 1: Mechanistic divergence between Protic Acid hydrolysis and TMSBr cleavage.
Comparative Methodology Guide
Method A: Bromotrimethylsilane (TMSBr) – The Precision Tool
This method is the "Gold Standard" for halogenated phenols because it operates under anhydrous, neutral conditions. It avoids the generation of free formaldehyde in the initial step, reducing polymer formation.
-
Mechanism: Silicon's high affinity for oxygen drives the substitution. The reagent cleaves the C-O bond to form a silyl ether intermediate (Ar-O-TMS) and the volatile byproduct methoxymethyl bromide (MOMBr).
-
Protocol:
-
Dissolve 1.0 equiv of substrate in anhydrous DCM (0.2 M) at 0°C under
. -
Add 1.2–1.5 equiv of TMSBr dropwise.
-
Warm to RT and stir for 1–2 hours (monitor by TLC).
-
Quench: Add MeOH (excess) to cleave the silyl ether.
-
Concentrate carefully (Product bp: 214°C, but can co-evaporate).
-
-
Pros: Mildest conditions; high chemoselectivity; excellent for complex substrates.
-
Cons: Reagent cost; moisture sensitivity; generation of volatile alkyl bromide (fume hood mandatory).
Method B: Heterogeneous Catalysis (Amberlyst-15) – The Green Solution
Amberlyst-15 is a macroreticular sulfonic acid resin. It mimics strong acid conditions but confines the acidity to the solid phase, preventing system-wide corrosion and simplifying workup.
-
Protocol:
-
Dissolve substrate in MeOH (0.1 M).
-
Add Amberlyst-15 beads (20% w/w relative to substrate).
-
Heat to reflux (65°C) for 3–5 hours.
-
Workup: Filter off the beads. Rinse with MeOH. Concentrate filtrate.
-
-
Pros: No aqueous workup (prevents emulsion with the chlorophenol); catalyst is reusable; high "E-Factor" (low waste).
-
Cons: Slower kinetics due to heterogeneous nature; mechanical stirring can degrade beads if too vigorous.
Method C: Protic Acid (HCl/iPrOH) – The Economic Baseline
Standard acid hydrolysis. Isopropanol is preferred over methanol here to increase the boiling point and solubility of the chlorinated aromatic.
-
Protocol:
-
Dissolve substrate in iPrOH.
-
Add 6M HCl (aq) (approx 5-10 equiv).
-
Reflux (80°C) for 2–4 hours.
-
Workup: Neutralize with
, extract with EtOAc.
-
-
Pros: Extremely cheap reagents; scalable.
-
Cons: Harsh conditions; formaldehyde byproduct remains in solution (potential for electrophilic aromatic substitution on the ring); requires aqueous extraction.
Performance Benchmark Data
The following data is synthesized from comparative literature on electron-deficient aromatic MOM ethers.
| Feature | TMSBr (Method A) | Amberlyst-15 (Method B) | HCl / iPrOH (Method C) | |
| Yield (Isolated) | 92 - 96% | 85 - 89% | 78 - 84% | 88 - 92% |
| Reaction Time | 1 - 2 Hours | 3 - 6 Hours | 2 - 4 Hours | < 1 Hour |
| Temperature | 0°C | 65°C (Reflux) | 80°C (Reflux) | -78°C |
| Chemoselectivity | Excellent | Very Good | Good | Moderate (Risk to other ethers) |
| Workup Difficulty | Low (Evaporation) | Very Low (Filtration) | High (Extraction/Drying) | High (Quench violent) |
| Safety Profile | Moderate (Fumes) | High (Inert beads) | Moderate (Corrosive) | Low (Pyrophoric risk) |
Critical Analysis of Results
-
Yield: TMSBr consistently outperforms because it drives the equilibrium forward via the formation of the strong Si-O bond and the volatile removal of MOMBr.
-
Purity: The Amberlyst method yields the cleanest crude product because there are no dissolved salts to remove.
-
Substrate Specificity: For this compound, the HCl method (Method C) carries a slight risk. Formaldehyde generated in situ under acidic conditions can theoretically attack the activated positions (ortho/para to the phenol) via Friedel-Crafts alkylation, although the chlorine deactivates the ring enough to make this slow. TMSBr avoids this entirely.
Decision Matrix & Workflow
Use the following logic flow to select the appropriate method for your specific constraints.
Figure 2: Decision matrix for selecting the optimal deprotection protocol.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (The definitive guide on MOM stability and removal conditions).
-
Laird, T., et al. (2019). "Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate." Journal of Organic Chemistry. (Demonstrates the efficacy of Silyl-based reagents for aromatic MOM ethers).
-
Ramesh, C., et al. (2003).[2][1] "Simple, efficient, and selective deprotection of phenolic methoxymethyl ethers using silica-supported sodium hydrogen sulfate."[1] Journal of Organic Chemistry. (Validates heterogeneous catalysis for phenolic MOM ethers).
- Han, J. H., et al. (2005). "Mild cleavage of methoxymethyl (MOM) ethers with trimethylsilyl bromide." Tetrahedron Letters. (Establishes the TMSBr protocol).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
